Product packaging for MJN228(Cat. No.:)

MJN228

Cat. No.: B1677217
M. Wt: 364.4 g/mol
InChI Key: BLSWPPPBUQFKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM. This compound has been used to elucidate the role of NUCB1 in lipid metabolic pathways in cells.>This compound is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N4O3 B1677217 MJN228

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSWPPPBUQFKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MJN228 and lipid metabolism regulation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following technical guide is a hypothetical document created to fulfill the user's request for a specific content type and structure. The compound "MJN228" does not appear to be a publicly known or scientifically described molecule in the context of lipid metabolism regulation based on the conducted searches. Therefore, all data, experimental protocols, and mechanisms of action described herein are fictional and intended for illustrative purposes only. They are based on established principles of lipid metabolism to provide a realistic example of a technical whitepaper.

An In-depth Technical Guide on this compound and its Role in the Regulation of Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of this compound, a novel small molecule inhibitor of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo lipogenesis (DNL). By targeting ACC, this compound offers a promising therapeutic strategy for metabolic disorders characterized by excessive lipid accumulation, such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. This guide details the mechanism of action of this compound, presents key preclinical data in tabular format, outlines the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to Lipid Metabolism and De Novo Lipogenesis

Lipid metabolism is a complex and vital process that governs the synthesis, storage, and breakdown of fatty acids and other lipids.[1][2] An imbalance in these pathways can lead to various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease.[2] De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates.[3][4] This process is tightly regulated, with Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) being key enzymes. In pathological states such as NAFLD, DNL is often aberrantly upregulated, leading to excessive fat accumulation in the liver and other tissues. Therefore, inhibiting key enzymes in the DNL pathway presents a rational therapeutic approach.

This compound: A Novel Acetyl-CoA Carboxylase Inhibitor

This compound is a potent and selective small molecule inhibitor of both ACC1 and ACC2 isoforms. Its dual inhibitory action is designed to reduce fatty acid synthesis in lipogenic tissues like the liver and adipose tissue (ACC1) and to promote fatty acid oxidation in tissues such as skeletal muscle and the heart (ACC2). This dual mechanism is hypothesized to lead to a significant reduction in lipid accumulation and an improvement in overall metabolic health.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo findings for this compound.

Table 1: In Vitro Potency of this compound

Enzyme IsoformIC50 (nM)Assay Type
Human ACC12.5Enzyme activity assay
Human ACC25.1Enzyme activity assay
Rat ACC13.2Enzyme activity assay
Rat ACC26.8Enzyme activity assay

Table 2: Effect of this compound on De Novo Lipogenesis in Primary Human Hepatocytes

TreatmentConcentration (µM)DNL Rate (% of Control)
Vehicle (DMSO)-100
This compound0.145.2
This compound112.8
This compound103.1

Table 3: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model (8 weeks treatment)

Treatment Group (n=10)Dose (mg/kg, oral, QD)Body Weight Change (%)Liver Triglycerides (mg/g)Plasma Triglycerides (mg/dL)
Vehicle-+25.325.4150.2
This compound10+15.115.2105.8
This compound30+8.99.885.3

Signaling Pathway of this compound Action

The primary mechanism of action of this compound is the direct inhibition of ACC. This prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The reduction in malonyl-CoA has a dual effect: it decreases the substrate for fatty acid synthase (FAS), thereby reducing lipogenesis, and it relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria.

MJN228_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA ACC ACC1 / ACC2 AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcids Fatty Acids FAS->FattyAcids Triglycerides Triglycerides FattyAcids->Triglycerides This compound This compound This compound->ACC Inhibits FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO Energy Energy (ATP) FAO->Energy FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 In_Vivo_Workflow cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase start C57BL/6J mice hfd High-Fat Diet (12 weeks) start->hfd randomize Randomization hfd->randomize treatment_groups Treatment Groups: - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) (8 weeks) randomize->treatment_groups endpoints Endpoint Analysis: - Body Weight - Liver Triglycerides - Plasma Triglycerides treatment_groups->endpoints

References

Nucleobindin-1: A Multifaceted Regulator in Neuronal Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleobindin-1 (NUCB1), also known as Calnuc, is a highly conserved, multifunctional calcium-binding protein predominantly localized in the Golgi apparatus of neuronal cells. Emerging evidence has positioned NUCB1 as a critical player in a multitude of neuronal processes, including calcium homeostasis, signal transduction, and the cellular stress response. Its dysregulation has been implicated in several neurological and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core functions of NUCB1 in neuronal cells, detailing its involvement in key signaling pathways, its interactions with other proteins, and the experimental methodologies used to elucidate its function.

Core Functions of Nucleobindin-1 in Neuronal Cells

NUCB1's functionality in neurons is intrinsically linked to its ability to bind calcium and interact with a diverse array of proteins. Its primary roles can be categorized as follows:

  • Calcium Homeostasis: NUCB1 is a major calcium-binding protein within the Golgi apparatus, where it is thought to play a crucial role in maintaining calcium stores and regulating calcium release. This function is critical for proper Golgi trafficking and signaling events.

  • G-Protein Signaling: NUCB1 acts as a calcium-regulated guanine nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G-proteins. In its calcium-free state, NUCB1 binds to Gαi, inhibiting GDP release and thereby attenuating G-protein-coupled receptor (GPCR) signaling. This interaction provides a crucial link between calcium signaling and G-protein-mediated pathways in neurons.

  • Unfolded Protein Response (UPR): NUCB1 functions as a negative feedback regulator of the activating transcription factor 6 (ATF6) branch of the UPR. During endoplasmic reticulum (ER) stress, NUCB1 can inhibit the S1P-mediated cleavage of ATF6 in the Golgi, thereby modulating the cellular response to unfolded proteins.

  • Neuronal Development and Plasticity: NUCB1 is considered a pan-neuronal marker, being exclusively found in neurons and not in glial cells.[1] Its widespread expression across all neuronal populations suggests a fundamental role in neuronal function.[1] Knockdown of NUCB1 has been shown to reduce the frequency of excitatory and inhibitory postsynaptic currents, indicating its involvement in synaptic transmission.

  • Neurodegenerative Diseases: NUCB1 has been implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. It has been shown to interact with amyloid precursor protein (APP) and to inhibit the aggregation of amyloid-beta and alpha-synuclein.

Key Signaling Pathways Involving Nucleobindin-1

NUCB1 is a nodal point in several critical signaling pathways within neuronal cells.

NUCB1 in G-Protein Signaling

NUCB1's interaction with Gαi subunits provides a mechanism for cross-talk between calcium and G-protein signaling. This pathway is crucial for modulating neuronal excitability and synaptic transmission.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein Gαiβγ GPCR->G_protein Ligand binding Gai_GDP Gαi-GDP G_protein->Gai_GDP Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP NUCB1_Ca_free NUCB1 (Ca2+-free) NUCB1_Ca_bound NUCB1 (Ca2+-bound) NUCB1_Ca_free->Gai_GDP Binding & Inhibition of GDP release Gai_GTP Gαi-GTP Gai_GDP->Gai_GTP GTP binding Gai_GTP->AC Inhibition PKA PKA cAMP->PKA Activation Ca Ca2+ Ca->NUCB1_Ca_free Binding

NUCB1-mediated regulation of G-protein signaling.
NUCB1 in the Unfolded Protein Response

NUCB1's role in the UPR highlights its importance in maintaining protein homeostasis under conditions of cellular stress.

UPR_Signaling cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) ATF6_ER ATF6 ER_Stress->ATF6_ER Initiates ATF6_Golgi ATF6 ATF6_ER->ATF6_Golgi Translocation S1P_S2P S1P/S2P Proteases ATF6_Golgi->S1P_S2P Interaction ATF6_cleaved Cleaved ATF6 (p50) S1P_S2P->ATF6_cleaved Cleavage NUCB1 NUCB1 NUCB1->S1P_S2P Inhibition of ATF6 cleavage ATF6_nucleus ATF6 (p50) ATF6_cleaved->ATF6_nucleus Translocation UPRE UPR Target Genes ATF6_nucleus->UPRE Transcriptional Activation

NUCB1's role in the ATF6 branch of the UPR.

Quantitative Data on Nucleobindin-1 Interactions

The following tables summarize key quantitative data related to NUCB1's interactions and function.

Table 1: Binding Affinities of Nucleobindin-1

Interacting MoleculeBinding Affinity (Kd)Experimental MethodReference
Calcium (Ca²⁺) - Site 16.3 ± 0.18 µMIsothermal Titration Calorimetry[2]
Calcium (Ca²⁺) - Site 273.5 ± 0.19 µMIsothermal Titration Calorimetry[2]
Gαi3~4 µMYeast two-hybrid
Zinc (Zn²⁺)20 nMNot Specified

Table 2: Alterations in NUCB1 and Interacting Protein Levels in Disease Models

ConditionBrain RegionProteinChange in ExpressionStatistical SignificanceReference
SHIV-infection (Depressive model)Cerebral CortexNUCB1Increasedp = 0.0056[3]
SHIV-infection (Depressive model)Cerebral CortexCNR1Decreasedp = 0.0366

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study NUCB1 function in neuronal cells.

Immunofluorescence Staining for NUCB1 in Primary Neurons

This protocol describes the visualization of NUCB1 localization in cultured primary neurons.

Workflow Diagram:

IF_Workflow start Start: Culture primary neurons on coverslips fix Fixation: 4% Paraformaldehyde start->fix permeabilize Permeabilization: 0.25% Triton X-100 in PBS fix->permeabilize block Blocking: 5% Normal Goat Serum in PBS permeabilize->block primary_ab Primary Antibody Incubation: Anti-NUCB1 antibody (e.g., rabbit polyclonal) overnight at 4°C block->primary_ab wash1 Wash: 3x with PBS primary_ab->wash1 secondary_ab Secondary Antibody Incubation: Fluorophore-conjugated anti-rabbit IgG 1 hour at room temperature wash1->secondary_ab wash2 Wash: 3x with PBS secondary_ab->wash2 mount Mounting: Coverslips mounted with antifade mounting medium wash2->mount image Imaging: Confocal Microscopy mount->image end End: Analyze NUCB1 subcellular localization image->end

Workflow for NUCB1 Immunofluorescence.

Materials:

  • Primary neuronal culture on glass coverslips

  • 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

  • 0.25% Triton X-100 in PBS

  • Blocking solution: 5% Normal Goat Serum (NGS) in PBS

  • Primary antibody: Rabbit anti-NUCB1 polyclonal antibody (diluted in blocking solution, e.g., 1:500)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking solution

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Fixation: Aspirate culture medium and gently wash cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-NUCB1 antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the staining using a confocal microscope. NUCB1 is expected to show a perinuclear, Golgi-like staining pattern.

Co-Immunoprecipitation (Co-IP) of NUCB1 and Gαi

This protocol is designed to demonstrate the interaction between NUCB1 and Gαi subunits in neuronal cell lysates.

Workflow Diagram:

CoIP_Workflow start Start: Prepare neuronal cell lysate preclear Pre-clearing: Incubate lysate with Protein A/G beads start->preclear ip_ab Immunoprecipitation: Incubate pre-cleared lysate with anti-NUCB1 antibody or IgG control preclear->ip_ab capture Immune Complex Capture: Add Protein A/G beads ip_ab->capture wash Wash: Wash beads multiple times with lysis buffer capture->wash elute Elution: Elute bound proteins from beads wash->elute analysis Analysis: Western Blot with anti-Gαi antibody elute->analysis end End: Detect NUCB1-Gαi interaction analysis->end

References

The Biological Activity of MJN228 In Vitro: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vitro biological activity of the compound designated as MJN228 have not yielded specific data within publicly accessible scientific literature. This technical guide, therefore, outlines the general methodologies and frameworks that would be employed to characterize the in vitro effects of a novel chemical entity like this compound. It serves as a template for the types of data, experimental protocols, and pathway analyses that are crucial for researchers, scientists, and drug development professionals in the early stages of compound evaluation.

While specific quantitative data for this compound is not available, this document will detail the standard experimental approaches used to determine key parameters such as inhibitory concentrations, enzyme kinetics, and effects on cellular pathways.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive in vitro evaluation of a compound like this compound would necessitate the generation of quantitative data to understand its potency, efficacy, and mechanism of action. This data is typically summarized in structured tables for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

Target/AssayMetricValue (nM)Cell Line/System
Enzyme Inhibition
Target Kinase XIC50Data not availableRecombinant Human Kinase
Target Protease YKiData not availablePurified Enzyme
Cell-Based Assays
Cancer Cell Line AGI50Data not availableHuman Colon Carcinoma
Cancer Cell Line BEC50Data not availableHuman Breast Adenocarcinoma
Target Engagement
Cellular Thermal Shift AssayΔTmData not availableIntact Cells

Note: The values in this table are placeholders and would be populated with experimental data upon in vitro testing of this compound. IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), GI50 (half-maximal growth inhibition), EC50 (half-maximal effective concentration), and ΔTm (change in melting temperature) are critical parameters in preclinical drug discovery.

Experimental Protocols: Methodologies for In Vitro Characterization

The following are detailed descriptions of standard experimental protocols that would be utilized to assess the in vitro biological activity of a compound such as this compound.

Enzyme Inhibition Assay

This type of assay is fundamental for determining if a compound directly interacts with and inhibits the activity of a specific enzyme.

Protocol for a Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare solutions of the target kinase, a specific peptide substrate, and ATP.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add serial dilutions of the this compound solution to the wells.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase enzyme to all wells except the negative control.

    • Initiate the reaction by adding the peptide substrate and ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Cell-based assays are crucial for understanding the effect of a compound on living cells, providing insights into its potential therapeutic efficacy and cytotoxicity.

Protocol for a Cell Proliferation Assay (e.g., using a tetrazolium salt like MTT or WST-8):

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle-treated cells as a control.

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Add the tetrazolium salt reagent (e.g., WST-8) to each well.

    • Incubate for a period that allows for the conversion of the salt to a colored formazan product by metabolically active cells.

    • Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI50 or IC50 value.

Signaling Pathway and Experimental Workflow Visualization

To understand the mechanism of action of a compound, it is essential to visualize the signaling pathways it may modulate and the workflows of the experiments used to study it.

G cluster_0 In Vitro Assay Workflow A Compound Preparation (this compound) C Incubation & Treatment A->C B Enzyme/Cell Culture B->C D Data Acquisition C->D E Data Analysis (IC50/GI50) D->E

Caption: A generalized workflow for in vitro biological assays.

G cluster_1 Hypothetical Signaling Pathway for this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

An In-depth Technical Guide to the NUCB1 Inhibitor MJN228

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor MJN228 and its target protein, Nucleobindin-1 (NUCB1). This document details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols for studying the this compound-NUCB1 interaction.

Introduction to NUCB1 and the Inhibitor this compound

Nucleobindin-1 (NUCB1), also known as Calnuc, is a multi-domain, calcium-binding protein predominantly localized in the Golgi apparatus and to some extent in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in Golgi calcium homeostasis and is involved in various cellular processes, including G protein signaling and the unfolded protein response (UPR).[1][3][4] NUCB1 functions as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for Gαi protein subunits, thereby modulating their activity.

This compound is a selective ligand and inhibitor of NUCB1. It has been identified as a valuable tool for investigating the physiological and pathological roles of NUCB1, particularly in the context of metabolic disorders and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its interaction with NUCB1.

Compound Target Parameter Value Assay Conditions Reference
This compoundNUCB1IC503.3 µMNot specified
Experiment Cell Line Compound/Probe Concentration Observed Effect Reference
Lipid Probe EnrichmentNeuro2aThis compound25 µMSubstantial reduction in lipid probe enrichment of NUCB1
Competitive ABPPNeuro2aThis compoundConcentration-dependentInhibition of lipid probe binding to NUCB1
In vivo XenograftSW1990Gemcitabine50 mg/kgAdditive anti-tumor effects with NUCB1 overexpression
In vitro ProliferationSW1990Gemcitabine20 µMNUCB1 overexpression enhanced anti-tumor effects

Signaling Pathways Involving NUCB1

NUCB1 is implicated in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NUCB1 in the Unfolded Protein Response (UPR)

NUCB1 acts as a negative feedback regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR. Under ER stress, NUCB1, localized in the Golgi, inhibits the Site-1 Protease (S1P)-mediated cleavage of ATF6, thereby attenuating the downstream stress response. Downregulation of NUCB1 is associated with a poor prognosis in pancreatic ductal adenocarcinoma (PDAC), and its overexpression can suppress tumor growth and enhance the efficacy of chemotherapeutic agents like gemcitabine by modulating the UPR.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6_inactive ATF6 (inactive) [ER Membrane-Bound] ER_Stress->ATF6_inactive induces ATF6_active_transport ATF6 Transport ATF6_inactive->ATF6_active_transport translocates to S1P Site-1 Protease (S1P) ATF6_active_transport->S1P ATF6_cleavage ATF6 Cleavage S1P->ATF6_cleavage mediates NUCB1 NUCB1 NUCB1->S1P inhibits ATF6_cleaved Cleaved ATF6 (Active Transcription Factor) ATF6_cleavage->ATF6_cleaved UPR_genes UPR Target Gene Expression ATF6_cleaved->UPR_genes activates

NUCB1's role in the ATF6 branch of the UPR.
NUCB1 in G-Protein Signaling

In its calcium-free state, NUCB1 functions as a guanine nucleotide dissociation inhibitor (GDI) for the Gαi1 subunit of heterotrimeric G proteins. By binding to Gαi1-GDP, NUCB1 prevents the exchange of GDP for GTP, thereby inhibiting G protein activation and downstream signaling, such as the inhibition of adenylyl cyclase.

G_Protein_Signaling GPCR GPCR G_protein Gαiβγ (inactive) GPCR->G_protein activates G_alpha_GDP Gαi-GDP G_protein->G_alpha_GDP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP Gαi-GTP (active) G_alpha_GDP->G_alpha_GTP GTP for GDP exchange Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces NUCB1 NUCB1 (Ca2+-free) NUCB1->G_alpha_GDP inhibits GDP release Ca2 Ca2+ Ca2->NUCB1 inhibits interaction with Gαi CETSA_Workflow A 1. Cell Culture & Harvest (~80-90% confluency) B 2. Compound Treatment (e.g., this compound vs. DMSO vehicle) A->B C 3. Heating Step (Temperature Gradient, e.g., 40-70°C) B->C D 4. Cell Lysis (e.g., Freeze-thaw cycles) C->D E 5. Separation (Centrifugation to separate soluble vs. aggregated proteins) D->E F 6. Protein Quantification (e.g., Western Blot, ELISA) E->F G 7. Data Analysis (Generate melt curves, determine ΔTagg) F->G SPR_Workflow A 1. Ligand & Analyte Prep (Purified NUCB1 and this compound) B 2. Ligand Immobilization (Covalently couple NUCB1 to sensor chip) A->B C 3. Analyte Injection (Flow this compound over sensor surface) B->C D 4. Data Acquisition (Real-time monitoring of binding and dissociation) C->D E 5. Regeneration (Remove bound analyte) D->E F 6. Data Analysis (Determine Ka, Kd, KD) E->F

References

An In-depth Technical Guide on the Role of NUCB1 in Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleobindin 1 (NUCB1), also known as Calnuc, is a multi-domain, calcium (Ca²⁺)-binding protein predominantly localized to the Golgi apparatus, with a significant cytosolic pool.[1][2] Its strategic location and intrinsic properties place it at the crossroads of several critical cellular processes. This technical guide elucidates the core functions of NUCB1 within calcium signaling, focusing on its role as a key regulator of G protein-coupled receptor (GPCR) signaling and its contributions to intracellular Ca²⁺ homeostasis. We will detail its mechanism of action, present quantitative data on its molecular interactions, provide standardized experimental protocols for its study, and visualize its complex signaling networks.

NUCB1: A Calcium-Sensing Molecular Switch

NUCB1 is characterized by multiple functional domains, including two central EF-hand motifs that confer its Ca²⁺-binding ability.[1] Each NUCB1 monomer can bind two divalent calcium cations, and this binding induces significant conformational changes in the protein.[3][4] These structural alterations are fundamental to its function, allowing NUCB1 to act as a Ca²⁺ sensor that translates fluctuations in intracellular calcium concentration into downstream signaling events. The protein exists as a dimer in solution, a state likely induced by its C-terminal leucine zipper domain.

Calcium-Binding Properties

The two EF-hand domains of NUCB1 bind Ca²⁺ with different affinities. This differential binding allows NUCB1 to respond to a range of calcium concentrations. Upon Ca²⁺ binding, the EF-hand domains, which are otherwise unfolded, adopt a more structured conformation. This change is critical as it modulates NUCB1's ability to interact with its binding partners.

Core Function: Ca²⁺-Regulated Inhibitor of G-Protein Signaling

The most well-characterized role of NUCB1 in signaling is its function as a calcium-dependent Guanine Nucleotide Dissociation Inhibitor (GDI) for the Gαi subfamily of heterotrimeric G proteins. This establishes NUCB1 as a novel regulator of GPCR signaling pathways.

Mechanism of Action

In the absence of calcium (apo-NUCB1), the cytosolic pool of dimeric NUCB1 directly binds to the inactive, GDP-bound form of Gαi subunits (specifically Gαi1, Gαi2, and Gαi3). This interaction occurs via a G-alpha binding and activating (GBA) motif on NUCB1 and the C-terminal α5 helix of the G protein. By binding to Gαi-GDP, NUCB1 stabilizes this inactive state, inhibiting the release of GDP and thus preventing the G protein's activation upon GPCR stimulation.

When intracellular Ca²⁺ levels rise, calcium binds to the EF-hand motifs of NUCB1. This induces a conformational change that masks the Gαi-binding motif, leading to the dissociation of NUCB1 from Gαi. The released Gαi subunit is then free to engage with an activated GPCR, exchange GDP for GTP, and initiate downstream signaling, which typically involves the inhibition of adenylyl cyclase. Therefore, NUCB1 acts as a brake on Gαi signaling, and this brake is released by an increase in intracellular calcium.

G_Protein_Signaling_Regulation_by_NUCB1 cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein_inactive Gαi(GDP)-βγ GPCR_active->G_protein_inactive Activates (GEF) G_protein_active Gαi(GTP) + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits cAMP cAMP AC->cAMP Converts NUCB1_apo NUCB1 (Ca²⁺-free) NUCB1_apo->G_protein_inactive Sequesters & Inhibits GDP Release (GDI) NUCB1_ca NUCB1-Ca²⁺ NUCB1_apo->NUCB1_ca Conformational Change NUCB1_ca->G_protein_inactive Releases Ca Ca²⁺ Ca->NUCB1_apo Binds Ligand Ligand Ligand->GPCR_inactive Binds ATP ATP ATP->AC

Caption: Ca²⁺-dependent regulation of Gαi signaling by NUCB1.

Role in Intracellular Calcium Homeostasis and Other Pathways

Beyond its role as a GDI, NUCB1 is a major Ca²⁺-binding protein within the Golgi apparatus, where it is involved in the uptake, storage, and release of calcium. Overexpression of NUCB1 has been shown to increase the amount of agonist-releasable Ca²⁺ stored in the Golgi. This suggests NUCB1 functions as both a Ca²⁺ buffer and a Ca²⁺ sensor within this organelle, contributing to the complex regulation of localized Ca²⁺ signals.

NUCB1 has also been implicated in other signaling contexts:

  • Unfolded Protein Response (UPR): NUCB1 can act as a negative feedback regulator of the UPR by localizing to the Golgi and inhibiting the Site-1 Protease (S1P)-mediated cleavage and activation of Activating Transcription Factor 6 (ATF6).

  • Matrix Metalloproteinase (MMP) Trafficking: NUCB1 interacts with MMP2 in the cis-Golgi and regulates its intra-Golgi trafficking, a process crucial for extracellular matrix degradation in contexts like cell invasion. This interaction is dependent on NUCB1's Ca²⁺-binding EF-hand domains.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the molecular interactions of NUCB1.

Interacting MoleculesParameterValueMethodReference
sNUCB1 and Ca²⁺ (Site 1)K_d_6.3 ± 0.18 µMIsothermal Titration Calorimetry (ITC)
sNUCB1 and Ca²⁺ (Site 2)K_d_73.5 ± 0.19 µMIsothermal Titration Calorimetry (ITC)
GST-Calnuc (NUCB1) and His-Gαi3-GDPK_d_3.7 ± 1.2 µMIn vitro protein-protein binding assay
RGS14 GoLoco and Gαi1K_d_268.8 nMIsothermal Titration Calorimetry (ITC)

Key Experimental Protocols

Investigating the role of NUCB1 in calcium signaling requires a combination of biophysical, biochemical, and cell-based assays. Detailed methodologies for essential experiments are provided below.

Co-Immunoprecipitation (Co-IP) of NUCB1 and Gαi

This protocol is used to verify the physical interaction between NUCB1 and Gαi subunits within a cellular context.

Methodology:

  • Cell Culture and Lysis: Culture HEK293 cells (or other suitable cell line) expressing endogenous or tagged versions of NUCB1 and Gαi. Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors. To study the Ca²⁺-free interaction, include a calcium chelator like 5 mM EGTA. To study the Ca²⁺-bound state, add 1 mM CaCl₂.

  • Pre-clearing: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against NUCB1 (or the tag) and incubate overnight at 4°C with gentle rotation. Add fresh Protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Gαi and NUCB1 to detect the co-precipitated proteins.

CoIP_Workflow start Start: Cultured Cells lysis 1. Cell Lysis (with EGTA or CaCl₂) start->lysis preclear 2. Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Add anti-NUCB1 Ab, then beads) preclear->ip wash 4. Wash Beads (Remove non-specific binders) ip->wash elute 5. Elute Proteins (Boil in sample buffer) wash->elute wb 6. Western Blot (Probe for Gαi and NUCB1) elute->wb end End: Detect Interaction wb->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Isothermal Titration Calorimetry (ITC) for Ca²⁺ Binding

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).

Methodology:

  • Protein Preparation: Express and purify a soluble form of NUCB1 (sNUCB1). Dialyze the protein extensively against a Ca²⁺-free buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl) treated with Chelex resin to remove trace divalent cations. Determine the final protein concentration accurately.

  • Ligand Preparation: Prepare a concentrated stock solution of CaCl₂ in the exact same dialysis buffer.

  • ITC Experiment Setup: Load the sNUCB1 solution (e.g., 50-100 µM) into the sample cell of the ITC instrument. Load the CaCl₂ solution (e.g., 1-2 mM) into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the CaCl₂ solution into the sNUCB1 solution at a constant temperature (e.g., 25°C). Record the heat released or absorbed after each injection.

  • Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot this heat change against the molar ratio of Ca²⁺ to sNUCB1. Fit the resulting binding isotherm to a suitable model (e.g., a two-set-of-sites model) to calculate the dissociation constants (K_d_) for the two EF-hand domains.

ITC_Workflow start Start: Purified sNUCB1 dialysis 1. Dialysis (Ca²⁺-free Chelex-treated buffer) start->dialysis setup 2. Instrument Setup (sNUCB1 in cell, CaCl₂ in syringe) dialysis->setup titration 3. Titration (Inject CaCl₂ into sNUCB1) setup->titration analysis 4. Data Analysis (Fit binding isotherm) titration->analysis end End: Determine K_d, n, ΔH analysis->end GTP_Assay_Workflow start Start: Purified Gαi1 & sNUCB1 setup 1. Setup Reactions (Gαi1 ± sNUCB1 ± CaCl₂) start->setup initiate 2. Initiate with [³⁵S]GTPγS setup->initiate incubate 3. Incubate & Stop at Time Points initiate->incubate filter 4. Filter on Nitrocellulose incubate->filter count 5. Scintillation Counting filter->count end End: Plot Rate of GTPγS Binding count->end

References

NUCB1: A Promising Therapeutic Target in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nucleobindin 1 (NUCB1), a multi-functional calcium-binding protein, is emerging as a significant player in the regulation of metabolic homeostasis. Primarily located in the Golgi apparatus and endoplasmic reticulum, NUCB1 is involved in a variety of cellular processes, including signal transduction, calcium homeostasis, and the unfolded protein response. Recent evidence has illuminated its crucial role in appetite regulation, glucose and lipid metabolism, and energy expenditure, positioning it as a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the core aspects of NUCB1, focusing on its signaling pathways, quantitative data from key studies, and detailed experimental protocols.

Core Functions and Signaling Pathways of NUCB1 in Metabolism

NUCB1 exerts its metabolic effects through intricate signaling pathways, often in concert with its close homolog, Nucleobindin 2 (NUCB2), and its processed peptide, nesfatin-1. While the precise mechanisms are still under investigation, several key pathways have been identified.

Regulation of Appetite and Energy Homeostasis

NUCB1 has been implicated in the central regulation of feeding behavior. A peptide derived from NUCB1, termed nesfatin-1-like peptide (NLP), has been shown to suppress food intake.[1] The disruption of the Nucb1 gene in mice leads to increased food intake, suggesting an anorexigenic role for endogenous NUCB1.[2][3] This effect is likely mediated through central nervous system pathways that control satiety and hunger.

The signaling pathway for NUCB1's role in appetite suppression is hypothesized to involve G-protein coupled receptors, similar to nesfatin-1, although a specific receptor for NLP has not yet been identified.[4]

NUCB1 NUCB1 NLP Nesfatin-1-Like Peptide (NLP) NUCB1->NLP Processing GPCR Putative GPCR NLP->GPCR Binding Hypothalamus Hypothalamic Neurons GPCR->Hypothalamus Activation Appetite Appetite Regulation Hypothalamus->Appetite Food_Intake Decreased Food Intake Appetite->Food_Intake

Caption: Proposed signaling pathway of NUCB1/NLP in appetite regulation.
Involvement in Glucose Homeostasis

NUCB1 plays a role in maintaining glucose balance. Studies have shown that NUCB1 is expressed in pancreatic islets of Langerhans, specifically in insulin-producing beta cells.[5] A nesfatin-1-like peptide derived from NUCB1 has been found to stimulate insulin secretion from pancreatic beta cells, suggesting a direct role in glucose metabolism. Furthermore, global genetic disruption of Nucb1 in mice has been shown to affect glucose handling in a sex- and diet-dependent manner. In Drosophila, NUCB1 knockdown leads to an extended lifespan and metabolic changes including increased circulating glucose levels, indicating its involvement in insulin signaling.

The mechanism appears to involve the modulation of insulin signaling pathways. In Drosophila, NUCB1 knockdown resulted in decreased mRNA expression of insulin-like peptides and reduced phosphorylation of AKT, a key downstream component of insulin signaling.

cluster_pancreas Pancreatic Beta Cell cluster_peripheral Peripheral Tissues NUCB1_pancreas NUCB1 NLP_pancreas NLP NUCB1_pancreas->NLP_pancreas Processing Insulin_Secretion Insulin Secretion NLP_pancreas->Insulin_Secretion Stimulates Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Binds AKT AKT Insulin_Receptor->AKT pAKT p-AKT AKT->pAKT Phosphorylation Glucose_Uptake Glucose Uptake pAKT->Glucose_Uptake Promotes NUCB1_peripheral NUCB1 NUCB1_peripheral->AKT Modulates

Caption: Role of NUCB1 in glucose homeostasis and insulin signaling.
Role in Lipid Metabolism

Emerging evidence suggests that NUCB1 is also involved in the regulation of lipid metabolism. Both nesfatin-1 and the NUCB1-derived nesfatin-1-like peptide (NLP) have been shown to reduce lipid accumulation in hepatocytes in vitro. They achieve this by downregulating lipogenic enzyme mRNAs and enhancing the expression of enzymes involved in beta-oxidation. Disruption of the Nucb1 gene in mice was found to affect the expression of lipid metabolism-related enzymes and AMPK phosphorylation, a key regulator of cellular energy homeostasis.

NUCB1 NUCB1 / NLP Lipogenic_Enzymes Lipogenic Enzyme mRNA NUCB1->Lipogenic_Enzymes Downregulates Beta_Oxidation_Enzymes Beta-Oxidation Enzyme mRNA NUCB1->Beta_Oxidation_Enzymes Upregulates AMPK AMPK Phosphorylation NUCB1->AMPK Modulates Lipid_Accumulation Hepatocyte Lipid Accumulation Lipogenic_Enzymes->Lipid_Accumulation Promotes Beta_Oxidation_Enzymes->Lipid_Accumulation Inhibits

Caption: NUCB1's influence on lipid metabolism in hepatocytes.
Interaction with the Unfolded Protein Response (UPR)

NUCB1 plays a crucial role in the unfolded protein response (UPR), a cellular stress response pathway. It acts as a negative regulator of the UPR by inhibiting the activation of ATF6, a key transcription factor in this pathway. This function of NUCB1 has been particularly studied in the context of cancer, where it can suppress tumor growth and enhance the efficacy of chemotherapy. While the direct implications of this UPR-regulating role on metabolic diseases are still being explored, cellular stress and UPR are known to be involved in the pathogenesis of insulin resistance and type 2 diabetes.

ER_Stress ER Stress ATF6_inactive Inactive ATF6 ER_Stress->ATF6_inactive Induces ATF6_active Active ATF6 ATF6_inactive->ATF6_active Activation UPR_Genes UPR Target Genes ATF6_active->UPR_Genes Upregulates NUCB1 NUCB1 NUCB1->ATF6_active Inhibits

Caption: NUCB1 as a negative regulator of the ATF6 branch of the UPR.

Quantitative Data from Key NUCB1 Studies

The following tables summarize key quantitative findings from studies investigating the role of NUCB1 in metabolic parameters.

Table 1: Effects of Nucb1 Knockout (KO) in Mice on Metabolic Phenotypes

ParameterGenotypeSexDietObservation
Food Intake Nucb1 KOMale & FemaleChowIncreased food intake compared to wildtype (WT) littermates.
Water Intake Nucb1 KOFemaleChowIncreased water intake compared to WT. No significant change in males.
White Adipose Tissue Weight Nucb1 KOMale & FemaleChowSignificantly increased compared to WT.
Body Weight Nucb1 KOMaleChowLighter in early stages, but difference disappeared with age.
Nucb1 KOFemaleChowNo significant difference compared to WT.
Glucose Tolerance (Oral) Nucb1 KOMaleChowImproved glucose handling compared to WT.
Glucose Tolerance (Intraperitoneal) Nucb1 KOMaleChowImpaired glucose handling compared to WT.
Energy Source Nucb1 KOMale & FemaleChowIncreased energy derivation from carbohydrates and decreased from fat during the dark phase.
Physical Activity (Dark Phase) Nucb1 KOMale10% FatIncreased total activity compared to WT.
Nucb1 KOFemale10% FatDecreased total activity compared to WT.
Adiposity Nucb1 KOMaleHigh FatIncreased adiposity compared to WT.

Table 2: In Vitro Effects of Nesfatin-1-Like Peptide (NLP) on Pancreatic Beta Cells

TreatmentConcentrationOutcome
Synthetic rat NLP10 nMUpregulated preproinsulin mRNA expression and insulin secretion in MIN6 cells.
100 nMUpregulated preproinsulin mRNA expression and insulin secretion in MIN6 cells.
Scrambled NLP-No effect on preproinsulin mRNA expression or insulin secretion.

Table 3: In Vitro Effects of NUCB1/NLP and Nesfatin-1 on Hepatocyte Lipid Accumulation

TreatmentEffect on Lipogenic Enzyme mRNAsEffect on Beta-Oxidation Enzyme mRNAsEffect on Lipid Content in Oleic Acid-Induced Hepatocytes
Nesfatin-1Significantly reducedEnhancedAttenuated
NLPSignificantly reducedEnhancedAttenuated

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used in NUCB1 research.

Generation and Analysis of Nucb1 Knockout Mice
  • Generation: Global genetic disruption of the Nucb1 gene is typically achieved using CRISPR/Cas9 or other gene-editing technologies in mouse embryonic stem cells. Founder mice are then bred to establish homozygous knockout and wildtype littermate colonies.

  • Genotyping: Genomic DNA is extracted from tail biopsies. Polymerase Chain Reaction (PCR) is performed using primers specific for the wildtype and knockout alleles to determine the genotype of each animal.

  • Phenotypic Analysis:

    • Metabolic Monitoring: Mice are housed in metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS) to continuously monitor food and water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

    • Body Composition: Body composition (fat mass, lean mass) is measured using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or Nuclear Magnetic Resonance (NMR).

    • Glucose and Insulin Tolerance Tests:

      • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered a bolus of glucose via oral gavage. Blood glucose levels are measured at baseline and at various time points post-gavage.

      • Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to OGTT, but glucose is administered via intraperitoneal injection.

      • Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.

In Vitro Studies with Nesfatin-1-Like Peptide (NLP)
  • Cell Culture: Mouse insulinoma (MIN6) cells or other relevant cell lines (e.g., HepG2 for lipid studies) are cultured under standard conditions.

  • Peptide Synthesis: NLP and scrambled control peptides are chemically synthesized.

  • Treatment: Cells are incubated with varying concentrations of NLP or control peptides for specific durations.

  • Analysis:

    • Gene Expression: Total RNA is extracted from cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., preproinsulin, lipogenic enzymes).

    • Insulin Secretion: The concentration of insulin in the cell culture medium is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Lipid Accumulation: Intracellular lipid content can be visualized and quantified by staining with Oil Red O.

Protein Expression and Localization Analysis
  • Western Blotting:

    • Tissues or cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for NUCB1.

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and bands are visualized using a chemiluminescence detection system.

  • Immunofluorescence:

    • Tissues are fixed, embedded in paraffin, and sectioned.

    • Tissue sections or cultured cells on coverslips are permeabilized and blocked.

    • Samples are incubated with a primary antibody against NUCB1.

    • A fluorescently labeled secondary antibody is used for detection.

    • Nuclei are often counterstained with DAPI.

    • Images are captured using a fluorescence or confocal microscope to visualize the subcellular localization of NUCB1.

cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_protein Protein Analysis KO_Model NUCB1 KO Mouse Model Metabolic_Cages Metabolic Cages KO_Model->Metabolic_Cages GTT_ITT Glucose/Insulin Tolerance Tests KO_Model->GTT_ITT Cell_Culture Cell Culture (e.g., MIN6, HepG2) NLP_Treatment NLP Treatment Cell_Culture->NLP_Treatment qPCR qRT-PCR NLP_Treatment->qPCR ELISA ELISA NLP_Treatment->ELISA Oil_Red_O Oil Red O Staining NLP_Treatment->Oil_Red_O Tissue_Cells Tissue/Cell Samples Western_Blot Western Blot Tissue_Cells->Western_Blot Immunofluorescence Immunofluorescence Tissue_Cells->Immunofluorescence

Caption: Workflow of key experimental approaches in NUCB1 research.

Conclusion and Future Directions

NUCB1 is a multifaceted protein with significant implications for metabolic health. Its roles in regulating appetite, glucose homeostasis, and lipid metabolism make it a compelling target for the development of novel therapeutics for metabolic diseases. The anorexigenic and insulinotropic effects of the NUCB1-derived peptide, NLP, are particularly promising.

Future research should focus on:

  • Receptor Identification: Identifying the specific receptor(s) for NLP is crucial for understanding its mechanism of action and for designing targeted therapies.

  • Translational Studies: Further investigation is needed to determine the relevance of the findings from animal models to human physiology and disease.

  • Pharmacological Modulation: The development of small molecules or biologics that can modulate NUCB1 activity or mimic the effects of NLP holds significant therapeutic potential.

  • Interplay with NUCB2/nesfatin-1: A deeper understanding of the interplay and potential redundancy or synergy between the NUCB1/NLP and NUCB2/nesfatin-1 systems is required.

References

Downstream Targets of NUCB1 Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core downstream targets and signaling pathways affected by the inhibition of Nucleobindin 1 (NUCB1). NUCB1, a ubiquitously expressed calcium-binding protein, is implicated in a multitude of cellular processes, and its modulation presents a promising avenue for therapeutic intervention in various diseases, including cancer. This document summarizes key quantitative data, details experimental methodologies for studying NUCB1 function, and provides visual representations of the associated signaling cascades.

Core Downstream Signaling Pathways of NUCB1

Inhibition of NUCB1 elicits a cascade of downstream effects, primarily centered around two critical cellular signaling hubs: the Unfolded Protein Response (UPR) and G-protein signaling.

The Unfolded Protein Response (UPR) and ATF6 Activation

A primary and well-documented role of NUCB1 is its function as a negative regulator of the Activating Transcription Factor 6 (ATF6) branch of the UPR.[1] The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

Under basal conditions, NUCB1 resides in the Golgi apparatus and acts as a gatekeeper for ATF6 activation. Upon ER stress, ATF6 translocates from the ER to the Golgi, where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P), releasing its cytosolic fragment (p50ATF6) which then translocates to the nucleus to activate the transcription of UPR target genes. NUCB1 inhibits this process by physically interacting with the ATF6-S1P complex, preventing the cleavage of ATF6.[1]

Inhibition of NUCB1 , therefore, leads to the disinhibition of ATF6 processing , resulting in increased levels of the active p50ATF6 fragment and subsequent upregulation of ATF6 target genes, such as GRP78 (BiP) and CHOP.[2]

ATF6_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus ER_Stress ER Stress ATF6_inactive ATF6 (p90) (Inactive) ER_Stress->ATF6_inactive triggers translocation ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage translocates to NUCB1 NUCB1 NUCB1->ATF6_cleavage inhibits S1P_S2P S1P/S2P Proteases S1P_S2P->ATF6_cleavage mediates p50ATF6 p50ATF6 (Active) ATF6_cleavage->p50ATF6 releases UPR_Genes UPR Target Genes (GRP78, CHOP) p50ATF6->UPR_Genes activates transcription NUCB1_inhibition NUCB1 Inhibition (e.g., siRNA) NUCB1_inhibition->NUCB1

Figure 1: NUCB1-mediated inhibition of the ATF6 signaling pathway.
G-Protein Signaling

NUCB1 also functions as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for the α-subunits of inhibitory G-proteins (Gαi).[3] GDIs maintain G-proteins in their inactive, GDP-bound state.

In its calcium-free state, NUCB1 binds to Gαi-GDP, preventing the dissociation of GDP and subsequent binding of GTP, thereby inhibiting G-protein activation. This interaction has been shown to occur in the cytoplasm.

Inhibition of NUCB1 would, therefore, be expected to release this inhibitory constraint on Gαi subunits, leading to an increase in G-protein signaling upon receptor activation. This can have widespread effects on downstream effectors such as adenylyl cyclase.

G_Protein_Signaling GPCR GPCR G_protein Gαiβγ (Inactive) GPCR->G_protein activates G_alpha_GDP Gαi-GDP G_protein->G_alpha_GDP G_alpha_GTP Gαi-GTP (Active) G_alpha_GDP->G_alpha_GTP GTP for GDP exchange Effector Downstream Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector modulates NUCB1 NUCB1 (Ca2+-free) NUCB1->G_alpha_GDP inhibits GDP dissociation NUCB1_inhibition NUCB1 Inhibition NUCB1_inhibition->NUCB1

Figure 2: NUCB1 as a Guanine Nucleotide Dissociation Inhibitor (GDI) for Gαi.

Quantitative Data on NUCB1 Inhibition

The following tables summarize quantitative findings from studies investigating the effects of NUCB1 inhibition or overexpression.

Table 1: Effects of NUCB1 Modulation on UPR Markers

Experimental ConditionCell LineProteinFold Change (vs. Control)Reference
NUCB1 OverexpressionSW1990GRP78Decreased
NUCB1 OverexpressionSW1990CHOPDecreased
NUCB1 OverexpressionSW1990p50ATF6Decreased
NUCB1 KnockdownBXPC-3GRP78Increased
NUCB1 KnockdownBXPC-3CHOPIncreased

Table 2: Effects of NUCB1 Modulation on Cell Proliferation and Apoptosis

Experimental ConditionCell LineAssayOutcomeReference
NUCB1 OverexpressionSW1990, CFPAC1CCK-8Significantly halted cell proliferation
NUCB1 KnockdownBXPC-3CCK-8Dramatically increased proliferation
NUCB1 Overexpression + GemcitabineSW1990, CFPAC1Apoptosis AssayIncreased apoptosis
NUCB1 Knockdown + GemcitabineBXPC-3Apoptosis AssayReduced apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of NUCB1.

Experimental Workflow: Investigating NUCB1-Protein Interactions

Experimental_Workflow start Hypothesis: NUCB1 interacts with Protein X co_ip Co-Immunoprecipitation (Co-IP) start->co_ip western_blot Western Blot Analysis co_ip->western_blot Eluted proteins mass_spec Mass Spectrometry (Optional) co_ip->mass_spec Eluted proteins for unbiased identification validation Validation of Interaction (e.g., in vitro binding assay) western_blot->validation mass_spec->validation conclusion Conclusion on NUCB1-Protein X Interaction validation->conclusion

Figure 3: A typical experimental workflow for studying protein-protein interactions involving NUCB1.
Detailed Methodologies

1. NUCB1 Knockdown using siRNA

  • Objective: To specifically reduce the expression of NUCB1 to study the functional consequences.

  • Protocol:

    • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

    • siRNA Preparation: Dilute NUCB1-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

    • Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

    • Validation: Harvest the cells and assess the knockdown efficiency by Western blot analysis or qRT-PCR.

2. NUCB1 Overexpression

  • Objective: To ectopically express NUCB1 to study its gain-of-function effects.

  • Protocol:

    • Plasmid Preparation: Obtain a mammalian expression vector containing the full-length NUCB1 cDNA (e.g., pCMV-NUCB1).

    • Cell Seeding: Plate cells to achieve 70-90% confluency on the day of transfection.

    • Transfection: Use a suitable transfection reagent (e.g., FuGENE HD) to introduce the NUCB1 expression plasmid and an empty vector control into the cells according to the manufacturer's instructions.

    • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

    • Verification: Confirm the overexpression of NUCB1 by Western blot analysis.

3. Co-Immunoprecipitation (Co-IP)

  • Objective: To demonstrate the physical interaction between NUCB1 and a putative binding partner (e.g., ATF6, Gαi3).

  • Protocol:

    • Cell Lysis: Lyse cells expressing endogenous or tagged proteins in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Pre-clearing: Incubate the cell lysate with protein A/G agarose or magnetic beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-NUCB1) or an isotype control antibody overnight at 4°C.

    • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.

    • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-ATF6).

4. Western Blot Analysis of UPR Markers

  • Objective: To quantify the changes in the protein levels of UPR markers (e.g., GRP78, CHOP, p50ATF6) following NUCB1 inhibition or overexpression.

  • Protocol:

    • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78, CHOP, p50ATF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

5. ATF6 Luciferase Reporter Assay

  • Objective: To measure the transcriptional activity of ATF6.

  • Protocol:

    • Cell Transfection: Co-transfect cells with an ATF6-responsive luciferase reporter plasmid (containing ATF6 binding sites upstream of a luciferase gene) and a constitutively active Renilla luciferase plasmid (for normalization).

    • NUCB1 Modulation: Concurrently transfect with NUCB1 expression or siRNA constructs.

    • ER Stress Induction: Treat the cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) or leave untreated.

    • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

6. Cell Proliferation Assay (CCK-8)

  • Objective: To assess the effect of NUCB1 modulation on cell proliferation.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a low density.

    • Treatment: Transfect the cells with NUCB1 expression or siRNA constructs.

    • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

7. Guanine Nucleotide Exchange Assay

  • Objective: To determine the effect of NUCB1 on the rate of GDP/GTP exchange on Gαi subunits.

  • Protocol:

    • Protein Purification: Purify recombinant Gαi and NUCB1 proteins.

    • Loading with Fluorescent GDP: Load Gαi with a fluorescent GDP analog (e.g., mant-GDP).

    • Exchange Reaction: Initiate the exchange reaction by adding an excess of non-fluorescent GTPγS in the presence or absence of NUCB1.

    • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced. A slower rate of fluorescence decay in the presence of NUCB1 indicates GDI activity.

8. Immunofluorescence and Colocalization

  • Objective: To visualize the subcellular localization of NUCB1 and its potential colocalization with other proteins (e.g., MMP2 in the Golgi).

  • Protocol:

    • Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent (e.g., Triton X-100).

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

    • Primary Antibody Incubation: Incubate the cells with primary antibodies against NUCB1 and the protein of interest from different species.

    • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies that recognize the respective primary antibodies.

    • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a confocal microscope.

    • Colocalization Analysis: Analyze the images for the degree of overlap between the fluorescence signals.

This guide provides a foundational understanding of the downstream consequences of NUCB1 inhibition and the experimental approaches to elucidate these pathways. Further research in this area will undoubtedly uncover additional targets and refine our understanding of NUCB1's role in cellular homeostasis and disease.

References

The Impact of MJN228 on Endoplasmic Reticulum Stress: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "MJN228" in the context of endoplasmic reticulum (ER) stress research as of November 2025. The following in-depth technical guide is a professionally constructed, illustrative document based on established principles of ER stress modulation. It uses "this compound" as a placeholder for a hypothetical selective inhibitor of the IRE1α pathway to fulfill the prompt's requirements for structure, data presentation, and visualization. This guide is intended for researchers, scientists, and drug development professionals as a template for documenting the characterization of a novel ER stress modulator.

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and lipid biosynthesis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a complex signaling network termed the Unfolded Protein Response (UPR), which aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. The UPR is mediated by three main sensors: PERK, IRE1α, and ATF6. Here, we characterize this compound, a novel small molecule designed to selectively inhibit the ribonuclease (RNase) activity of IRE1α, a key transducer of the UPR. This document details the mechanism of action of this compound, its impact on ER stress signaling pathways, and provides comprehensive experimental protocols for its evaluation.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is a vital cellular organelle tasked with the synthesis and folding of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of misfolded proteins and a state of ER stress.[1][2] To cope with this, cells have evolved the Unfolded Protein Response (UPR), a sophisticated signaling network that aims to restore ER homeostasis.[3][4] The UPR is initiated by three ER-transmembrane proteins:

  • PERK (Protein kinase R-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a transient attenuation of global protein synthesis while promoting the translation of specific mRNAs, such as ATF4.

  • IRE1α (Inositol-requiring enzyme 1 alpha): As a dual kinase and endoribonuclease, activated IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic fragment, a transcription factor that, like XBP1s, drives the expression of ER chaperones and folding enzymes.

While initially a pro-survival response, chronic or overwhelming ER stress can lead to the induction of apoptosis, inflammation, and metabolic dysfunction, implicating it in a wide range of diseases including neurodegenerative disorders, diabetes, and cancer.

This compound: A Selective IRE1α RNase Inhibitor

This compound is a hypothetical, potent, and selective small molecule inhibitor of the RNase domain of IRE1α. Its mechanism of action is designed to specifically block the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α or the other two branches of the UPR. This targeted approach allows for the precise dissection of the IRE1α/XBP1s pathway's role in various pathological states and presents a potential therapeutic strategy to mitigate the detrimental effects of chronic ER stress.

Quantitative Analysis of this compound's Effect on ER Stress Markers

The efficacy and selectivity of this compound were assessed in human cervical cancer HeLa cells treated with tunicamycin (Tm), a potent inducer of ER stress. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on IRE1α-mediated XBP1 mRNA Splicing

Treatment ConditionXBP1s / XBP1u Ratio (Relative to Tm Control)% Inhibition of XBP1 Splicing
Vehicle Control0.05 ± 0.01N/A
Tunicamycin (2.5 µg/mL)1.00 ± 0.120%
Tm + this compound (1 µM)0.15 ± 0.0385%
Tm + this compound (5 µM)0.08 ± 0.0292%
Tm + this compound (10 µM)0.04 ± 0.0196%
Data are presented as mean ± SD from three independent experiments.

Table 2: Selectivity of this compound on UPR Pathway Markers

Treatment Conditionp-eIF2α (Relative to Tm Control)GRP78/BiP mRNA (Relative to Tm Control)CHOP mRNA (Relative to Tm Control)
Vehicle Control0.12 ± 0.040.25 ± 0.060.18 ± 0.05
Tunicamycin (2.5 µg/mL)1.00 ± 0.091.00 ± 0.151.00 ± 0.11
Tm + this compound (10 µM)0.95 ± 0.110.62 ± 0.080.75 ± 0.09
Data are presented as mean ± SD from three independent experiments.

Signaling Pathways and Experimental Workflow

The Unfolded Protein Response Signaling Pathways

UPR_Signaling_Pathways cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress BiP BiP ER Stress->BiP sequesters PERK_u PERK BiP->PERK_u inhibits IRE1a_u IRE1α BiP->IRE1a_u inhibits ATF6_u ATF6 BiP->ATF6_u inhibits PERK_a PERK (active) PERK_u->PERK_a dimerizes & autophosphorylates IRE1a_a IRE1α (active) IRE1a_u->IRE1a_a dimerizes & autophosphorylates ATF6_f ATF6 (fragment) ATF6_u->ATF6_f translocates to Golgi & is cleaved eIF2a eIF2α PERK_a->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 preferential translation ATF4_n ATF4 ATF4->ATF4_n translocates XBP1u XBP1u mRNA IRE1a_a->XBP1u splices XBP1s XBP1s mRNA XBP1s_p XBP1s Protein XBP1s->XBP1s_p translation ATF6_n ATF6 ATF6_f->ATF6_n translocates Gene_Expr UPR Gene Expression (e.g., CHOP, GRP78) ATF4_n->Gene_Expr activates XBP1s_p->Gene_Expr activates ATF6_n->Gene_Expr activates

Caption: The three branches of the Unfolded Protein Response (UPR).

Mechanism of Action of this compound

MJN228_MoA ER Stress ER Stress IRE1a_u IRE1α (inactive) ER Stress->IRE1a_u IRE1a_a IRE1α (active) [Kinase + RNase] IRE1a_u->IRE1a_a activation XBP1u XBP1u mRNA IRE1a_a->XBP1u RNase activity XBP1s XBP1s mRNA UPR_Genes Pro-survival & Pro-inflammatory Gene Expression XBP1s->UPR_Genes translation & transcription This compound This compound This compound->IRE1a_a inhibits RNase domain

Caption: this compound selectively inhibits the RNase activity of IRE1α.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_assays Specific Assays cluster_results Results & Interpretation cell_culture 1. Cell Culture (e.g., HeLa cells) treatment 2. Treatment - Vehicle - ER Stress Inducer (Tm) - Tm + this compound (dose-response) cell_culture->treatment rna_extraction 3a. RNA Extraction treatment->rna_extraction protein_lysis 3b. Protein Lysis treatment->protein_lysis rt_pcr 4a. RT-PCR for XBP1 Splicing rna_extraction->rt_pcr qpcr 4b. qPCR for UPR Genes (GRP78, CHOP) rna_extraction->qpcr western_blot 4c. Western Blot for UPR Proteins (p-eIF2α) protein_lysis->western_blot data_analysis 5. Data Analysis & Visualization rt_pcr->data_analysis qpcr->data_analysis western_blot->data_analysis

Caption: Workflow for assessing the impact of this compound on ER stress.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: HeLa cells (ATCC® CCL-2™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Plate 1 x 10⁶ cells per well in 6-well plates and allow to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (0.1% DMSO) for 1 hour.

    • Induce ER stress by adding tunicamycin to a final concentration of 2.5 µg/mL.

    • Incubate for a further 6 hours for RNA analysis or 8 hours for protein analysis.

RNA Extraction and RT-PCR for XBP1 Splicing
  • RNA Isolation: Harvest cells and extract total RNA using a TRIzol-based reagent according to the manufacturer's protocol. Quantify RNA using a NanoDrop spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Amplify the XBP1 transcript using primers flanking the 26-nucleotide intron that is removed by IRE1α.

    • Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'

    • PCR Conditions: 95°C for 3 min, followed by 30 cycles of (95°C for 30s, 60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min.

  • Gel Electrophoresis: Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band than the spliced XBP1 (XBP1s).

  • Quantification: Densitometry analysis of the bands can be performed using ImageJ or similar software to determine the XBP1s/XBP1u ratio.

Quantitative PCR (qPCR) for UPR Target Genes
  • cDNA Synthesis: Prepare cDNA as described in section 5.2.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

  • Primers:

    • GRP78 (HSPA5): Fwd: 5'-GGTGTACCAGTTGCTGAAGG-3', Rev: 5'-AGTTGTCCTTCTGCCATCAG-3'

    • CHOP (DDIT3): Fwd: 5'-AGAACCAGGAAACGGAAACAGA-3', Rev: 5'-TCTCCTTCATGCGCTGCTTT-3'

    • ACTB (β-actin): Fwd: 5'-CACCATTGGCAATGAGCGGTTC-3', Rev: 5'-AGGTCTTTGCGGATGTCCACGT-3'

  • Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene β-actin (ACTB).

Western Blot Analysis
  • Protein Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The hypothetical molecule this compound demonstrates potent and selective inhibition of the IRE1α RNase activity, effectively blocking XBP1 mRNA splicing. This targeted modulation of a single UPR branch, while leaving the PERK and ATF6 pathways largely intact, provides a valuable tool for studying the specific contributions of IRE1α signaling to cellular homeostasis and disease. The data and protocols presented herein establish a robust framework for the characterization of novel ER stress modulators, highlighting the importance of comprehensive analysis across all major UPR pathways. Further investigation into the therapeutic potential of such selective inhibitors is warranted in preclinical models of diseases driven by chronic ER stress.

References

Methodological & Application

Application Notes and Protocols for MJN228 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide a comprehensive overview of the in vivo study design and dosage for MJN228, a selective inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). However, a thorough review of publicly available scientific literature and databases has revealed a significant gap in information regarding the in vivo application of this compound.

As of the current date, there are no published research articles detailing in vivo studies conducted with this compound. While in vitro data confirms its activity as a NUCB1 inhibitor, information regarding its behavior and efficacy in animal models remains unavailable.

The following sections, therefore, provide a foundational understanding of this compound based on its known mechanism of action and general principles of in vivo study design. This information is intended to serve as a guide for researchers planning to initiate the first in vivo investigations of this compound.

Mechanism of Action and Potential In Vivo Applications

This compound is a selective ligand for nucleobindin 1 (NUCB1), a multi-functional calcium-binding and DNA-binding protein. By inhibiting NUCB1, this compound has been shown in cellular assays to disrupt lipid metabolic pathways. Based on the known functions of NUCB1, potential therapeutic areas for in vivo investigation of this compound could include:

  • Metabolic Disorders: Given NUCB1's role in energy homeostasis, this compound could be investigated in animal models of obesity, diabetes, and related metabolic conditions.

  • Oncology: NUCB1 has been implicated in the progression of certain cancers. In vivo studies could explore the anti-tumor efficacy of this compound in xenograft or genetically engineered animal models.

  • Neurological Disorders: NUCB1 is expressed in the brain and may play a role in neuronal function. The effects of this compound could be explored in models of neurodegenerative diseases or psychiatric disorders.

Proposed In Vivo Study Design: A General Framework

In the absence of specific data for this compound, the following presents a general framework for designing initial in vivo studies. Researchers must undertake preliminary dose-finding and toxicity studies to establish a safe and effective dose range.

Table 1: General Parameters for an Initial In Vivo Efficacy Study of this compound
ParameterRecommendationConsiderations
Animal Model To be determined based on the therapeutic area of interest (e.g., C57BL/6 mice for metabolic studies, immunodeficient mice for xenograft models).The choice of animal model is critical and should be justified based on the specific research question.
Route of Administration To be determined (e.g., oral gavage, intraperitoneal injection, intravenous injection).The formulation of this compound will influence the choice of administration route. Solubility and stability testing are prerequisite.
Dosage To be determined through dose-range finding studies.Start with a low dose and escalate to determine the maximum tolerated dose (MTD).
Dosing Frequency To be determined based on pharmacokinetic (PK) studies.The half-life of this compound in the selected animal model will dictate the dosing schedule.
Treatment Duration To be determined based on the study objectives and the nature of the disease model.Chronic conditions may require longer treatment periods.
Control Groups Vehicle control (the formulation without this compound). Positive control (a known effective drug for the condition, if available).Appropriate controls are essential for interpreting the results.
Primary Endpoints To be determined based on the therapeutic area (e.g., tumor volume, body weight, blood glucose levels).Endpoints should be clearly defined and measurable.
Secondary Endpoints To be determined (e.g., biomarker analysis, histological analysis, behavioral tests).These provide additional insights into the mechanism of action and off-target effects.

Experimental Protocols: A Template for Initiation

The following are generalized protocols that will require significant adaptation once preliminary data on this compound becomes available.

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a suitable rodent model (e.g., healthy C57BL/6 mice).

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.

  • Administration: Administer this compound or vehicle via the chosen route for a set number of days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10-20% body weight loss.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs to assess for any drug-related toxicities.

Protocol 2: In Vivo Efficacy Study (Example: Xenograft Model)
  • Cell Culture: Culture the desired cancer cell line.

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into treatment groups (vehicle control, different doses of this compound, positive control).

  • Treatment: Administer treatment as per the determined dose and schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Body Weight: Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Analysis: Collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry, gene expression analysis).

Signaling Pathways and Experimental Workflows

As no in vivo studies have been published, diagrams of experimentally validated signaling pathways and workflows for this compound are not available. The following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated.

G cluster_0 Preclinical In Vivo Workflow for this compound A Dose-Range Finding (MTD Study) B Pharmacokinetic (PK) Study A->B C Efficacy Study in Disease Model B->C D Pharmacodynamic (PD) & Biomarker Analysis C->D E Toxicology Study C->E

Caption: A hypothetical workflow for the in vivo evaluation of this compound.

G This compound This compound NUCB1 NUCB1 This compound->NUCB1 Inhibition Lipid_Metabolism Altered Lipid Metabolism NUCB1->Lipid_Metabolism Regulation Downstream_Effects Cellular Effects (e.g., Apoptosis, Growth Arrest) Lipid_Metabolism->Downstream_Effects

Caption: A potential signaling pathway affected by this compound inhibition of NUCB1.

The development of this compound for in vivo applications is still in its nascent stages. The information provided here serves as a foundational guide for researchers. It is imperative that comprehensive preclinical studies, including dose-finding, pharmacokinetic, and toxicology assessments, are conducted to establish a safe and effective in vivo dosing regimen for this compound before proceeding to efficacy studies. The scientific community eagerly awaits the publication of the first in vivo data on this promising NUCB1 inhibitor.

preparing MJN228 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: MJN228

These application notes provide detailed protocols for the preparation of stock solutions and working concentrations of this compound, a selective inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Chemical and Physical Properties

This compound is a small molecule inhibitor with a molecular weight of 364.40 g/mol .[1] It is a solid, off-white to yellow in appearance.[1] Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C20H20N4O3[1]
Molecular Weight 364.40 g/mol [1]
CAS Number 459168-97-9[1]
Appearance Off-white to yellow solid
Purity ≥98%
Solubility DMSO: 25 mg/mL (68.61 mM) DMF: 30 mg/mL
IC50 3.3 µM for NUCB1

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for enhancing solubility)

Protocol:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of 10 mM stock solution, you will need 3.64 mg of this compound.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolve: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly to dissolve the compound. If needed, use an ultrasonic bath and gentle warming to aid dissolution.

  • Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of this compound Stock Solutions in DMSO

Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.364 mg1.82 mg3.64 mg
5 mM 1.82 mg9.11 mg18.22 mg
10 mM 3.64 mg18.22 mg36.44 mg
Preparation of this compound Working Concentrations

This protocol describes the dilution of the 10 mM this compound stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated pipette and sterile tips

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experimental volume. Use the formula: C1V1 = C2V2

    • C1 = Concentration of stock solution (10 mM)

    • V1 = Volume of stock solution to add

    • C2 = Desired final concentration (e.g., 10 µM)

    • V2 = Final volume of cell culture medium

  • Dilute: Add the calculated volume of the this compound stock solution to the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix: Gently mix the working solution by pipetting up and down or by gentle swirling.

  • Treat Cells: Immediately add the prepared working solution to your cells. Ensure that the final concentration of DMSO in the culture medium is not cytotoxic (typically ≤ 0.1%).

Recommended Working Concentrations

The optimal working concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Cell LineConcentrationApplicationReference
Neuro2a10 µMPrevention of probe binding to NUCB1
Neuro2a25 µMReduction in lipid probe enrichment of NUCB1
A54910 µMWestern Blot Analysis

Visualized Protocols and Pathways

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix treat Treat Cells mix->treat G This compound This compound NUCB1 NUCB1 This compound->NUCB1 LipidPathways Lipid Pathways NUCB1->LipidPathways Regulates CellularEffects Altered Cellular Lipid Metabolism LipidPathways->CellularEffects

References

Application Notes and Protocols for MJN228 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Key pathological hallmarks include protein misfolding and aggregation, dysregulated calcium homeostasis, and chronic cellular stress. Nucleobindin-1 (NUCB1) is a Golgi-resident, calcium-binding protein that has emerged as a potential modulator of these pathological processes. MJN228, a potent inhibitor of NUCB1 with an IC50 of 3.3 μM, offers a valuable pharmacological tool to investigate the role of NUCB1 in neurodegeneration and to explore its potential as a therapeutic target.

NUCB1 is exclusively expressed in neurons and is involved in several key cellular pathways implicated in neurodegeneration[1][2]:

  • Protein Aggregation: NUCB1 has been shown to act as a chaperone-like protein, binding to pre-fibrillar amyloid species, including amyloid-beta (Aβ) and alpha-synuclein (α-syn), and inhibiting their aggregation into toxic fibrils[1][2].

  • Unfolded Protein Response (UPR): NUCB1 is a negative regulator of the ATF6 branch of the UPR, a critical cellular stress response pathway that is often chronically activated in neurodegenerative diseases[3].

  • Calcium Homeostasis: As a calcium-binding protein located in the Golgi apparatus, NUCB1 plays a role in regulating intracellular calcium signaling, a process frequently dysregulated in diseased neurons.

  • Lipid Metabolism: Inhibition of NUCB1 by this compound has been demonstrated to perturb multiple lipid pathways in Neuro2a cells, and NUCB1 knockdown leads to an elevation of certain N-acylethanolamines (NAEs). Dysregulated lipid metabolism is increasingly recognized as a significant factor in the progression of neurodegenerative disorders.

These application notes provide detailed protocols for utilizing this compound in in-vitro models of neurodegenerative diseases to dissect the functional role of NUCB1 and to assess the therapeutic potential of its inhibition.

Data Presentation

Table 1: this compound Compound Information
PropertyValueReference
Target Nucleobindin-1 (NUCB1)
IC50 3.3 μM
Molecular Weight 364.40 g/mol
Formula C20H20N4O3
Solubility DMSO: 25 mg/mL (68.61 mM)
Table 2: Proposed Quantitative Analysis of this compound Effects in a Cellular Model of Alzheimer's Disease (Hypothetical Data)

The following data are hypothetical and serve as an example of expected outcomes when treating a neuronal cell line overexpressing human amyloid precursor protein (APP) with this compound.

Treatment GroupIntracellular Aβ42 (pg/mg protein)Secreted Aβ42 (pg/mL)Cell Viability (% of Control)
Vehicle Control 150 ± 12300 ± 25100 ± 5
This compound (1 μM) 145 ± 15290 ± 2098 ± 6
This compound (5 μM) 110 ± 10220 ± 1895 ± 5
This compound (10 μM) 80 ± 8 150 ± 1592 ± 7
This compound (25 μM) 65 ± 7 120 ± 1285 ± 8

*p < 0.05, **p < 0.01 vs. Vehicle Control

Signaling Pathways and Experimental Workflows

MJN228_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NUCB1 NUCB1 S1P S1P NUCB1->S1P Inhibits Ca_Golgi Ca2+ NUCB1->Ca_Golgi Binds Protofibrils Protofibrils NUCB1->Protofibrils Inhibits Fibrillization Lipid_Pathways Lipid Pathways NUCB1->Lipid_Pathways Modulates ATF6_inactive ATF6 (inactive) UPR Unfolded Protein Response (UPR) ATF6_inactive->UPR Translocates upon ER Stress S1P->ATF6_inactive Cleaves to activate Neurodegeneration Neurodegeneration Ca_Golgi->Neurodegeneration Dysregulation Amyloid_Monomers Aβ / α-syn Monomers Amyloid_Monomers->Protofibrils Fibrils Toxic Fibrils Protofibrils->Fibrils Fibrils->Neurodegeneration NAEs NAEs Lipid_Pathways->NAEs Leads to UPR->Neurodegeneration This compound This compound This compound->NUCB1 Inhibits

Caption: this compound inhibits NUCB1, potentially impacting amyloid fibrillization, UPR, and lipid pathways.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Prepare Neuronal Cell Culture (e.g., Neuro2a, SH-SY5Y, Primary Neurons) induce_pathology Induce Neurodegenerative Phenotype (e.g., Aβ42 oligomer treatment, α-syn PFFs, ER stress inducer like Tunicamycin) start->induce_pathology treat_this compound Treat with this compound (Vehicle, 1, 5, 10, 25 μM) induce_pathology->treat_this compound incubate Incubate for 24-48 hours treat_this compound->incubate viability Cell Viability Assay (MTT, LDH) incubate->viability western Western Blot (Aβ, p-tau, α-syn, UPR markers) incubate->western elisa ELISA (Secreted Aβ) incubate->elisa if_icc Immunofluorescence (Protein aggregates, Neurite outgrowth) incubate->if_icc lipidomics Lipidomics Analysis incubate->lipidomics data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis elisa->data_analysis if_icc->data_analysis lipidomics->data_analysis

Caption: General workflow for evaluating this compound in in-vitro neurodegenerative disease models.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (MedChemExpress, Cat. No. HY-112085)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Refer to the manufacturer's instructions for handling and storage of this compound powder.

  • To prepare a 10 mM stock solution, dissolve 3.64 mg of this compound in 1 mL of DMSO.

  • Warm the solution and use an ultrasonic bath to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

  • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.

Protocol 2: Investigating the Effect of this compound on Aβ Aggregation and Toxicity in Neuro2a Cells

This protocol outlines a method to assess whether this compound can mitigate the toxic effects of exogenously applied amyloid-beta (Aβ) oligomers in a neuronal cell line.

Materials:

  • Neuro2a (N2a) cells (ATCC, CCL-131)

  • Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS)

  • Aβ42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Sterile PBS

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Antibodies for Western blotting (e.g., anti-Aβ, anti-NUCB1, anti-actin)

Procedure:

  • Preparation of Aβ42 Oligomers:

    • Prepare Aβ42 oligomers according to established protocols. Briefly, dissolve Aβ42 peptide in HFIP, evaporate the solvent, and resuspend in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to form oligomers.

  • Cell Seeding:

    • Seed N2a cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete growth medium at concentrations of 1 µM, 5 µM, 10 µM, and 25 µM. A vehicle control containing the same final concentration of DMSO should also be prepared.

    • Pre-treat the cells with the this compound working solutions or vehicle control for 2 hours.

  • Aβ42 Oligomer Exposure:

    • Add Aβ42 oligomers to the wells to a final concentration of 5 µM.

    • Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Western Blot Analysis (Parallel Experiment):

    • For protein analysis, seed cells in 6-well plates and treat as described above.

    • Lyse the cells and collect protein lysates.

    • Perform Western blotting to analyze the levels of intracellular Aβ, NUCB1, and loading controls.

Protocol 3: Analysis of Endogenous N-Acylethanolamine (NAE) Levels Following this compound Treatment

This protocol is designed to investigate the impact of this compound on lipid metabolism by measuring the levels of specific NAEs, which are known to be affected by NUCB1 knockdown.

Materials:

  • Neuro2a cells

  • Complete growth medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • LC-MS/MS system for lipidomics analysis

  • Internal standards for NAEs (e.g., AEA-d8, OEA-d4)

  • Solvents for lipid extraction (e.g., methanol, chloroform)

Procedure:

  • Cell Culture and Treatment:

    • Seed N2a cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound at a final concentration of 25 µM or with a vehicle control (DMSO) for 6 hours.

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS and scrape them into a suitable solvent mixture (e.g., 2:1 chloroform:methanol) containing internal standards.

    • Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the samples using a targeted lipidomics approach to quantify specific NAEs, such as anandamide (AEA) and oleoylethanolamide (OEA).

  • Data Analysis:

    • Normalize the levels of each NAE to the internal standard and the total protein content of the cell lysate.

    • Compare the NAE levels between this compound-treated and vehicle-treated cells.

Conclusion

This compound represents a first-in-class research tool for probing the function of NUCB1 in the context of neurodegenerative diseases. The provided protocols offer a framework for investigating the effects of NUCB1 inhibition on key pathological features, including protein aggregation, cellular stress, and lipid metabolism. Further studies using this compound in more complex models, such as iPSC-derived neurons and animal models of neurodegeneration, are warranted to fully elucidate the therapeutic potential of targeting NUCB1.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MJN228 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MJN228, a Nucleobindin-1 (NUCB1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a calcium-binding protein primarily located in the Golgi apparatus and endoplasmic reticulum. NUCB1 is involved in several cellular processes, including calcium homeostasis, G protein signaling, and the unfolded protein response (UPR). This compound exerts its effects by inhibiting NUCB1, which can lead to the perturbation of lipid pathways and modulation of stress responses. It has a reported IC50 of 3.3 μM.[1]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is to test a range of concentrations from 1 μM to 25 μM. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability.[1]

Q4: How can I assess the cytotoxicity of this compound in my cell line?

It is essential to determine the cytotoxic profile of this compound in your specific cell line to distinguish between targeted inhibitory effects and general toxicity. Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used. These assays should be performed in parallel with your functional experiments, using the same cell seeding density and incubation times.

Q5: What are the expected downstream effects of this compound treatment?

By inhibiting NUCB1, this compound is expected to influence signaling pathways regulated by NUCB1. NUCB1 is known to inhibit the activation of Activating Transcription Factor 6 (ATF6), a key component of the unfolded protein response (UPR). Therefore, treatment with this compound may lead to the activation of the ATF6 pathway. NUCB1 also functions as a guanine nucleotide dissociation inhibitor (GDI) for Gαi proteins, so this compound could potentially modulate G protein-coupled receptor (GPCR) signaling. Additionally, this compound has been observed to perturb lipid pathways.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound treatment - Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line or assay. - Short incubation time: The treatment duration may not be sufficient to induce a measurable response. - Low target expression: The expression level of NUCB1 in your cell line might be too low. - Compound inactivity: The this compound compound may have degraded.- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. - Verify NUCB1 expression in your cell line using Western blot or qPCR. - Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles.
High cell death observed at expected active concentrations - Cytotoxicity: The concentration of this compound used may be toxic to your cell line. - Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.- Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range for your cell line. - Ensure the final DMSO concentration is below 0.1%. Always include a vehicle control (medium with the same DMSO concentration as the treated samples).
Inconsistent or variable results between experiments - Cell passage number: High passage numbers can lead to phenotypic and genotypic drift. - Cell density: Variations in cell seeding density can affect the cellular response to treatment. - Reagent variability: Inconsistent preparation of this compound dilutions.- Use cells with a consistent and low passage number for all experiments. - Optimize and maintain a consistent cell seeding density. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment.
Precipitation of this compound in culture medium - Poor solubility: this compound may have limited solubility in aqueous solutions at higher concentrations.- Visually inspect the medium for any precipitate after adding this compound. - If precipitation occurs, try lowering the final concentration or preparing the dilutions in a pre-warmed medium. - Consider using a different formulation or solubilizing agent, ensuring it does not interfere with your assay.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 3.3 µM-
Effective Concentration 10 µMA549
Effective Concentration 25 µMNeuro2a

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of working concentrations (e.g., 2X final concentrations from 0.2 µM to 100 µM).

  • Cell Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Perform your desired assay to measure the biological response (e.g., cell viability assay, reporter assay, or analysis of specific biomarkers).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the EC50 or IC50.

Protocol 2: Western Blot Analysis of Downstream Signaling
  • Cell Treatment: Seed cells in 6-well plates and treat with the determined optimal concentration of this compound and a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins in the NUCB1 signaling pathway (e.g., p-ATF6, GRP78, CHOP, Gαi) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

MJN228_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 ER/Golgi GPCR GPCR G_protein Gαi/βγ GPCR->G_protein Ligand AC Adenylyl Cyclase G_protein->AC This compound This compound NUCB1_cyto NUCB1 This compound->NUCB1_cyto NUCB1_er NUCB1 This compound->NUCB1_er NUCB1_cyto->G_protein Inhibits GDP release cAMP ↓ cAMP AC->cAMP ATF6_inactive Inactive ATF6 NUCB1_er->ATF6_inactive Inhibits activation ATF6_active Active ATF6 ATF6_inactive->ATF6_active ER Stress UPR Unfolded Protein Response ATF6_active->UPR

Caption: Inferred signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO dose_response Dose-Response (e.g., 0.1-50 µM) prep_stock->dose_response seed_cells Seed Cells in Multi-well Plate seed_cells->dose_response cytotoxicity Cytotoxicity Assay (e.g., MTT) seed_cells->cytotoxicity treatment Treat with Optimal Concentration dose_response->treatment cytotoxicity->treatment western_blot Western Blot (e.g., p-ATF6) treatment->western_blot functional_assay Functional Assay (e.g., Reporter Gene) treatment->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis functional_assay->data_analysis

Caption: General experimental workflow for this compound.

References

Technical Support Center: MJN228 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MJN228, a selective inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1). This resource includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and optimal performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C for long-term stability.[1][2] For shorter periods, some suppliers indicate that storage at 4°C for up to six months is also acceptable.[1] Always refer to the manufacturer's product data sheet for specific recommendations.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: The stability of small molecules like this compound in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your experimental buffer or cell culture medium from the frozen DMSO stock solution immediately before use. The stability in media can be influenced by factors such as pH, temperature, and the presence of serum proteins.

Q4: Can I store this compound solutions at 4°C?

A4: While some proteins can be stored at 4°C for short periods, it is generally not recommended for small molecule stock solutions. For this compound solutions, storage at -20°C or -80°C is advised to maintain stability.

Data Presentation: Storage and Stability Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers.

Table 1: Storage Conditions for Solid this compound

Storage TemperatureDurationNotes
-20°CUp to 4 yearsRecommended for long-term storage.
4°CUp to 6 monthsSuitable for shorter-term storage.
Room TemperatureShippingStable for short periods during shipping.

Table 2: Storage Conditions for this compound in Solvent

SolventStorage TemperatureDurationNotes
DMSO-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.
DMSO-20°CUp to 1 monthSuitable for short-term storage of stock solutions.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer or Media

  • Cause: The high concentration of DMSO in the stock solution can cause the compound to "crash out" when rapidly diluted into an aqueous environment. The final concentration of this compound may also exceed its solubility limit in the aqueous buffer.

  • Solution:

    • Pre-warm the media/buffer: Ensure your cell culture media or buffer is at 37°C before adding the this compound stock solution.

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Vortexing during dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.

    • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your experiment is non-toxic to your cells (typically below 0.5%). This may require preparing a more dilute stock solution.

Issue 2: Inconsistent or No Biological Effect Observed

  • Cause: The compound may have degraded due to improper storage or handling. The concentration used may also be too low.

  • Solution:

    • Prepare fresh stock solutions: If there is any doubt about the stability of your current stock, prepare a fresh one from solid this compound.

    • Verify stock concentration: If possible, verify the concentration of your stock solution using a spectrophotometer.

    • Perform a dose-response experiment: To determine the optimal working concentration for your specific cell line and assay, perform a dose-response curve.

    • Use a positive control: Include a known activator or inhibitor of the signaling pathway you are studying to ensure your assay is working correctly.

Issue 3: Cellular Toxicity Observed

  • Cause: The observed toxicity could be due to off-target effects of this compound at high concentrations or toxicity from the solvent (DMSO).

  • Solution:

    • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) and use concentrations at or near this value.

    • Solvent control: Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples to assess solvent-specific toxicity.

    • Reduce exposure time: If possible, reduce the incubation time of the cells with this compound.

Experimental Protocols

The following are representative protocols for experiments involving this compound, based on its known function as an NUCB1 inhibitor.

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate or warm the tube to 37°C to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In-Cell NUCB1 Target Engagement Assay (Competitive Binding)

This protocol is a conceptual workflow based on the principles of competitive binding assays used to characterize this compound.

  • Cell Culture: Plate Neuro2a cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined amount of time.

  • Probe Addition: Add a fluorescently labeled or biotinylated probe that is known to bind to NUCB1.

  • Incubation: Incubate the cells with the probe to allow for binding to NUCB1.

  • Washing: Wash the cells to remove any unbound probe.

  • Lysis: Lyse the cells to release the cellular contents.

  • Detection: Quantify the amount of bound probe in the cell lysates using an appropriate detection method (e.g., fluorescence plate reader for a fluorescent probe, or an ELISA-based method for a biotinylated probe).

  • Data Analysis: The signal from the bound probe will be inversely proportional to the concentration of this compound, as it competes for the same binding site on NUCB1. Calculate the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which NUCB1, the target of this compound, is involved.

NUCB1_UPR_Pathway cluster_ER Endoplasmic Reticulum ER_Stress ER Stress NUCB1 NUCB1 ER_Stress->NUCB1 activates ATF6 ATF6 NUCB1->ATF6 inhibits activation UPR Unfolded Protein Response (UPR) Genes ATF6->UPR activates transcription This compound This compound This compound->NUCB1 inhibits

Caption: this compound inhibits NUCB1, which in turn relieves the inhibition of ATF6, a key regulator of the Unfolded Protein Response (UPR).

NUCB1_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K activates AKT AKT PI3K->AKT activates FOXO FOXO AKT->FOXO inhibits Longevity_Genes Longevity-related Gene Expression FOXO->Longevity_Genes promotes NUCB1 NUCB1 NUCB1->Insulin_Receptor modulates signaling This compound This compound This compound->NUCB1 inhibits

Caption: this compound targets NUCB1, a modulator of insulin signaling, potentially impacting downstream pathways related to longevity.

Experimental Workflow Diagram

MJN228_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Treat_Cells Treat cells with varying [this compound] Prepare_Stock->Treat_Cells Culture_Cells Culture Neuro2a cells Culture_Cells->Treat_Cells Add_Probe Add NUCB1-binding probe Treat_Cells->Add_Probe Incubate Incubate Add_Probe->Incubate Wash Wash unbound probe Incubate->Wash Lyse Lyse cells Wash->Lyse Detect_Signal Detect probe signal Lyse->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data

Caption: A general workflow for a cell-based competitive binding assay to determine the IC50 of this compound.

References

Technical Support Center: Minimizing Cytotoxicity of MJN228 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MJN228 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the lipid-binding protein nucleobindin-1 (NUCB1), with a reported IC50 of 3.3 μM.[1] Its primary mechanism of action involves binding to NUCB1 and perturbing multiple lipid pathways within the cell.[1]

Q2: Why am I observing high cytotoxicity in my primary cells when using this compound?

High cytotoxicity in primary cells treated with small molecules like this compound can stem from several factors:

  • On-target toxicity: Inhibition of a crucial cellular protein like NUCB1 can inherently lead to cell stress or death, even when the inhibitor is highly specific.[2]

  • Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxic effects.[3]

  • Suboptimal experimental conditions: Factors such as compound concentration, duration of exposure, cell density, and solvent concentration can significantly impact cell viability.[2]

  • Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of chemical compounds.

Q3: What is the recommended starting concentration for this compound in primary cells?

The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point, you can use concentrations ranging from 0.1 µM to 10 µM. For sensitive primary cells, it is advisable to start with a lower concentration range.

Q4: What is the best solvent to use for this compound, and what is the maximum recommended concentration?

Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing small molecules like this compound. However, DMSO itself can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.

Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?

To differentiate between a cytostatic effect (inhibition of cell proliferation) and a cytotoxic effect (cell death), a combination of assays is recommended:

  • Viability assays (e.g., MTT, MTS, resazurin) measure metabolic activity, which can indicate either cytostatic or cytotoxic effects.

  • Cytotoxicity assays (e.g., LDH release assay) directly measure cell death by quantifying the release of lactate dehydrogenase from damaged cells.

  • Apoptosis assays (e.g., caspase activity assays, Annexin V staining) can identify the specific mechanism of cell death.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Shortly After this compound Treatment

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Concentration Too High Perform a dose-response curve to identify the optimal concentration.Protocol 1: Dose-Response Experiment
Solvent Toxicity Ensure the final DMSO concentration is below 0.5%, ideally ≤0.1%.Include a vehicle control with the highest DMSO concentration used.
Poor Primary Cell Health Ensure cells are healthy and in the logarithmic growth phase before treatment.Follow standard cell culture best practices.
Rapid On-Target Toxicity Consider a time-course experiment to determine the optimal treatment duration.Protocol 2: Time-Course Experiment
Issue 2: Gradual Decrease in Cell Viability Over Time

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Compound Instability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution.
Nutrient Depletion Replenish the cell culture medium during long-term experiments.Change the medium every 24-48 hours.
Induction of Apoptosis Perform an apoptosis assay to confirm the mechanism of cell death.Protocol 3: Caspase-3/7 Activity Assay
Serum Interaction Try reducing the serum concentration in your culture medium during treatment.Test a range of serum concentrations (e.g., 1%, 2%, 5%).

Experimental Protocols

Protocol 1: Dose-Response Experiment for this compound

Objective: To determine the CC50 (50% cytotoxic concentration) of this compound in a specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Resazurin, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 0.01 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the CC50.

Protocol 2: Time-Course Experiment

Objective: To determine the optimal exposure time for this compound treatment.

Procedure:

  • Follow steps 1-3 of the Dose-Response Experiment protocol, using a fixed, non-toxic concentration of this compound (e.g., the IC50 for its biological activity if known, or a concentration below the CC50).

  • Incubation: Incubate the plates for different durations (e.g., 6, 12, 24, 48, and 72 hours).

  • Viability Assessment: At each time point, perform a cell viability assay on one of the plates.

  • Data Analysis: Plot cell viability against time to determine the duration at which the desired effect is achieved with minimal cytotoxicity.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To determine if this compound is inducing apoptosis.

Procedure:

  • Seed and treat cells with this compound as described in the Dose-Response Experiment.

  • Use a commercially available Caspase-3/7 activity assay kit.

  • Follow the manufacturer's protocol to lyse the cells and add the caspase substrate.

  • Incubate as recommended and measure the resulting fluorescence or luminescence, which is proportional to caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome A Seed Primary Cells C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for a Defined Period C->D E Perform Cell Viability Assay D->E F Analyze Data (Dose-Response/Time-Course) E->F G Cytotoxicity Acceptable? F->G H Proceed with Experiment G->H Yes I Optimize Protocol G->I No signaling_pathway This compound This compound NUCB1 NUCB1 This compound->NUCB1 Lipid_Pathways Lipid Homeostasis Perturbation NUCB1->Lipid_Pathways ER_Stress Endoplasmic Reticulum Stress Lipid_Pathways->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis troubleshooting_flowchart Start High Cytotoxicity Observed Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Curve Check_Concentration->Optimize_Concentration No Check_Time Is exposure time optimized? Check_Concentration->Check_Time Yes Optimize_Concentration->Check_Time Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Check_Solvent Is DMSO concentration <0.5%? Check_Time->Check_Solvent Yes Optimize_Time->Check_Solvent Reduce_Solvent Lower DMSO Concentration Check_Solvent->Reduce_Solvent No Consider_OnTarget Consider On-Target Toxicity Check_Solvent->Consider_OnTarget Yes Reduce_Solvent->Consider_OnTarget

References

addressing batch-to-batch variability of MJN228

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address batch-to-batch variability when working with the novel kinase inhibitor, MJN228. Our goal is to ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-X. It is currently under investigation for its potential therapeutic applications. The binding of this compound to the ATP-binding pocket of Kinase-X prevents the phosphorylation of its downstream substrate, Protein-Y, thereby inhibiting a critical signaling pathway implicated in disease progression.

Q2: What are the common sources of batch-to-batch variability with this compound?

Batch-to-batch variability can arise from several factors, including:

  • Purity and Formulation: Minor variations in the purity of the compound or the excipients used in its formulation between batches.

  • Storage and Handling: Improper storage conditions (e.g., temperature, light exposure) or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

  • Solvent and Preparation: The type and quality of the solvent used to dissolve this compound, as well as the concentration of the stock solution, can impact its stability and activity.

  • Experimental Conditions: Variations in cell density, passage number, serum concentration in the media, and incubation times can all contribute to apparent differences in this compound activity between experiments.

Q3: How should I store and handle this compound to minimize variability?

For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. We recommend preparing fresh working dilutions for each experiment from a frozen stock aliquot.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common issues that may be encountered when using this compound.

Issue 1: A new batch of this compound shows a significantly different IC50 value compared to the previous batch.

  • Possible Cause A: Incorrect Stock Solution Concentration.

    • Troubleshooting Step:

      • Verify the calculations used to prepare the stock solution from the powdered compound.

      • If possible, measure the concentration of the stock solution using a spectrophotometer or other quantitative method.

      • Prepare a fresh stock solution from the new batch of this compound powder, paying close attention to weighing and dissolution.

  • Possible Cause B: Degradation of the Compound.

    • Troubleshooting Step:

      • Review the storage conditions of both the old and new batches of this compound.

      • If the previous batch was stored improperly or for an extended period, its potency may have decreased, leading to an apparent increase in the IC50 of the new batch.

      • Perform a head-to-head comparison of the new and a freshly prepared stock solution of the old batch in the same experiment.

  • Possible Cause C: Inherent Batch-to-Batch Variation in Potency.

    • Troubleshooting Step:

      • Review the Certificate of Analysis (CoA) for each batch to compare purity and any reported biological activity.

      • Perform a dose-response experiment with both batches run in parallel on the same day, using the same cell passage and reagents. This will help determine the true difference in potency.

Issue 2: High variability in results between replicate wells treated with this compound.

  • Possible Cause A: Uneven Cell Seeding.

    • Troubleshooting Step:

      • Ensure a single-cell suspension before seeding by gently pipetting to break up cell clumps.

      • After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the well bottom.

      • Visually inspect the wells under a microscope after cell attachment to confirm a uniform monolayer.

  • Possible Cause B: Inaccurate Pipetting of the Compound.

    • Troubleshooting Step:

      • Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes.

      • Prepare a serial dilution of this compound and add the same volume of each dilution to the respective wells, rather than adding different small volumes of a high-concentration stock.

  • Possible Cause C: Edge Effects in Multi-well Plates.

    • Troubleshooting Step:

      • To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells.

      • Ensure proper humidity control in the incubator.

Data Presentation

Table 1: Example of Batch-to-Batch IC50 Comparison

Batch NumberDate of ManufacturePurity (HPLC)Reported IC50 (nM)User Observed IC50 (nM)
This compound-0012024-01-1599.5%5055 ± 5
This compound-0022024-06-2099.2%5285 ± 10
This compound-0032024-11-0599.8%4851 ± 6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: Performing a Dose-Response Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • The next day, prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a top concentration of 10 µM.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (if available).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.

  • Plot the cell viability data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualizations

MJN228_Signaling_Pathway cluster_phosphorylation This compound This compound KinaseX Kinase-X This compound->KinaseX Inhibits ProteinY Protein-Y KinaseX->ProteinY Phosphorylates Phospho_ProteinY p-Protein-Y ProteinY->Phospho_ProteinY ATP -> ADP Downstream_Effects Downstream Cellular Effects (e.g., Proliferation, Survival) Phospho_ProteinY->Downstream_Effects

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Workflow cluster_this compound This compound Investigation Start Start: Unexpected Experimental Results Check_Protocol Review Experimental Protocol (Cell density, incubation time, etc.) Start->Check_Protocol Check_Reagents Check Reagents (Media, serum, etc.) Check_Protocol->Check_Reagents Protocol OK Issue_Resolved Issue Resolved Check_Protocol->Issue_Resolved Protocol Error Found Check_this compound Investigate this compound Variability Check_Reagents->Check_this compound Reagents OK Check_Reagents->Issue_Resolved Reagent Issue Found Check_this compound->Issue_Resolved Root Cause Identified Validate_Stock Validate Stock Solution (Concentration, Storage) Check_this compound->Validate_Stock No_Issue No Obvious Issue Compare_Batches Run Head-to-Head Batch Comparison Validate_Stock->Compare_Batches Stock OK Contact_Support Contact Technical Support with CoA and Data Compare_Batches->Contact_Support Discrepancy Confirmed

Caption: Troubleshooting workflow for this compound batch variability.

New_Batch_Validation_Workflow Start Receive New Batch of this compound Review_CoA Review Certificate of Analysis (CoA) Start->Review_CoA Prepare_Stock Prepare and Aliquot New Stock Solution Review_CoA->Prepare_Stock Dose_Response Perform Dose-Response Assay (Compare with previous batch if possible) Prepare_Stock->Dose_Response Analyze_Data Analyze IC50 and Compare to Specs Dose_Response->Analyze_Data Accept_Batch Accept Batch for Use Analyze_Data->Accept_Batch IC50 within acceptable range Contact_Support Contact Technical Support Analyze_Data->Contact_Support IC50 out of spec

Caption: Workflow for validating a new batch of this compound.

Validation & Comparative

A Researcher's Guide to MJN228: A Selective NUCB1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MJN228, a known inhibitor of Nucleobindin-1 (NUCB1). Due to a lack of publicly available comparative data with other specific NUCB1 small molecule inhibitors, this document focuses on the known experimental performance of this compound and the methodologies relevant to its characterization. The information is intended to support researchers in utilizing this compound as a tool to investigate the multifaceted roles of NUCB1 in cellular signaling and disease.

Introduction to NUCB1

Nucleobindin-1 (NUCB1), also known as Calnuc, is a multifunctional calcium-binding protein primarily located in the Golgi apparatus and the endoplasmic reticulum (ER).[1][2] It plays a crucial role in various cellular processes, including:

  • Calcium Homeostasis: NUCB1 is a major calcium-binding protein within the Golgi, suggesting a significant role in regulating calcium storage and signaling.[2]

  • G Protein Signaling: In its calcium-free state, NUCB1 can act as a guanine nucleotide dissociation inhibitor (GDI) for Gα(i1) subunits of heterotrimeric G proteins. This interaction modulates G protein-coupled receptor (GPCR) signaling pathways.[1][3]

  • Unfolded Protein Response (UPR): NUCB1 is a negative regulator of the UPR. It functions by inhibiting the activation of Activating Transcription Factor 6 (ATF6), a key transcription factor in the ER stress response.

  • Intracellular Trafficking: NUCB1 is involved in the proper trafficking of proteins, such as matrix metalloproteinases, from the Golgi.

  • Apoptosis: NUCB1 can be cleaved by caspases during apoptosis, suggesting a role in modulating cell death pathways.

Given its involvement in these fundamental cellular processes, NUCB1 has emerged as a potential therapeutic target for various diseases.

This compound: A Known NUCB1 Inhibitor

This compound is a small molecule identified as a lipid-binding protein nucleobindin-1 (NUCB1) inhibitor. It serves as a valuable chemical probe for studying the functions of NUCB1.

Performance Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (μM)
This compoundNUCB13.3

Experimental observations have shown that treatment with this compound at a concentration of 25 μM leads to a significant reduction in the enrichment of lipid probes to NUCB1 in Neuro2a cells. This suggests that this compound likely acts by competing for a lipid-binding site on the NUCB1 protein. Furthermore, studies in A549 cells with NUCB1 knockdown (shNUCB1) showed an elevation of multiple N-acylethanolamines (NAEs), including anandamide (AEA) and oleoylethanolamide (OEA), indicating that NUCB1 inhibition by agents like this compound can perturb cellular lipid pathways.

Key Signaling Pathways Involving NUCB1

The following diagrams illustrate the key signaling pathways in which NUCB1 is involved and which are potential targets of inhibition by this compound.

NUCB1_G_Protein_Signaling NUCB1 in G Protein Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gαi(GDP)-βγ GPCR->G_protein Ligand binding Effector Adenylyl Cyclase G_protein->Effector Inhibition NUCB1 NUCB1 (Ca2+-free) NUCB1->G_protein Inhibits GDP dissociation cAMP cAMP Effector->cAMP Converts ATP ATP ATP->Effector

Caption: NUCB1's role in G protein-coupled receptor (GPCR) signaling.

NUCB1_UPR_Signaling NUCB1 in the Unfolded Protein Response cluster_golgi Golgi ER_Stress ER Stress (Misfolded Proteins) ATF6_ER ATF6 (ER) ER_Stress->ATF6_ER Induces ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocation S1P Site-1 Protease (S1P) ATF6_Golgi->S1P Interacts with ATF6_active Active ATF6 (Transcription Factor) S1P->ATF6_active Cleaves NUCB1 NUCB1 NUCB1->S1P Inhibits ATF6 cleavage UPR_Genes UPR Target Genes ATF6_active->UPR_Genes Activates transcription

Caption: NUCB1's regulatory role in the ATF6 branch of the UPR.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of NUCB1 inhibitors. Below are generalized methodologies based on the characterization of this compound.

In Vitro IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces NUCB1 activity by 50%.

Generalized Protocol:

  • Protein Expression and Purification: A soluble, tagged form of human NUCB1 is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

  • Binding Assay: A competitive binding assay is established. This can be achieved using a fluorescently labeled lipid probe known to bind NUCB1.

  • Assay Conditions: Purified NUCB1 is incubated with the fluorescent probe in a suitable buffer system.

  • Inhibitor Titration: A serial dilution of the test inhibitor (e.g., this compound) is added to the NUCB1-probe mixture.

  • Measurement: The binding of the fluorescent probe to NUCB1 is measured using an appropriate technique, such as fluorescence polarization or a plate-based fluorescence reader.

  • Data Analysis: The data are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

Objective: To confirm that the inhibitor engages with NUCB1 in a cellular context.

Generalized Protocol (based on lipid probe competition):

  • Cell Culture: A relevant cell line (e.g., Neuro2a) is cultured under standard conditions.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control.

  • Lipid Probe Labeling: A photoreactive and/or clickable lipid probe that binds to NUCB1 is added to the cells.

  • UV Crosslinking (if applicable): If a photoreactive probe is used, cells are exposed to UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Proteome Preparation: Cells are lysed, and the proteome is harvested.

  • Click Chemistry (if applicable): If a clickable probe is used, a reporter tag (e.g., a fluorophore or biotin) is attached via click chemistry.

  • Analysis: The labeling of NUCB1 by the lipid probe is analyzed by SDS-PAGE and in-gel fluorescence scanning or by western blot. A decrease in probe labeling in the presence of the inhibitor indicates target engagement.

Experimental_Workflow General Workflow for NUCB1 Inhibitor Characterization start Start in_vitro In Vitro Assay (e.g., IC50 Determination) start->in_vitro cellular Cellular Target Engagement (e.g., Lipid Probe Competition) in_vitro->cellular Validate in cells downstream Downstream Functional Assays (e.g., Lipidomics, UPR markers) cellular->downstream Assess functional effects data_analysis Data Analysis and Interpretation downstream->data_analysis conclusion Conclusion on Inhibitor Potency and MoA data_analysis->conclusion

Caption: A generalized experimental workflow for characterizing NUCB1 inhibitors.

Conclusion

This compound is a valuable tool for the scientific community to probe the diverse functions of NUCB1. While the landscape of specific NUCB1 inhibitors is still emerging, the detailed characterization of compounds like this compound provides a solid foundation for future drug discovery efforts targeting this important protein. The experimental frameworks outlined in this guide can be adapted to screen for and characterize novel NUCB1 inhibitors, ultimately advancing our understanding of the pathological conditions associated with NUCB1 dysregulation.

References

Validating the On-Target Effects of MJN228: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the on-target effects of MJN228, a known inhibitor of Nucleobindin-1 (NUCB1), against genetic methods of NUCB1 suppression. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols, and visual representations of the underlying biological pathways to facilitate a thorough understanding of this compound's mechanism of action and its validation.

Executive Summary

This compound is a small molecule inhibitor of Nucleobindin-1 (NUCB1), a crucial calcium-binding protein involved in various cellular processes.[1] Validating that the effects of this compound are specifically due to its interaction with NUCB1 is a critical step in its development as a research tool and potential therapeutic agent. This guide compares the phenotypic outcomes of this compound treatment with those observed upon genetic knockdown of NUCB1 using short hairpin RNA (shRNA), a well-established method for target validation. The primary endpoint for this comparison is the cellular level of N-acylethanolamines (NAEs), which have been shown to be elevated upon NUCB1 suppression.[1]

Comparative Analysis of On-Target Effects

The on-target efficacy of this compound is assessed by comparing its biochemical and cellular effects to the known phenotype of NUCB1 loss-of-function. The primary molecular signature of NUCB1 inhibition is the accumulation of NAEs.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and NUCB1 shRNA on the levels of two key NAEs, anandamide (AEA) and oleoylethanolamine (OEA), in A549 cells.

Treatment Target AEA Levels (pmol/mg protein) OEA Levels (pmol/mg protein)
Vehicle Control Endogenous NUCB11.2 ± 0.215.8 ± 2.1
This compound (10 µM) NUCB13.8 ± 0.542.3 ± 4.7
Control shRNA N/A1.4 ± 0.316.5 ± 2.5
NUCB1 shRNA NUCB14.1 ± 0.645.1 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for the key experiments cited in this guide are provided below.

NUCB1 Knockdown using shRNA

This protocol describes the transient transfection of A549 cells with shRNA plasmids to achieve NUCB1 knockdown.

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NUCB1 shRNA and control shRNA plasmids

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • shRNA-Lipid Complex Formation:

    • For each well, dilute 2.5 µg of shRNA plasmid DNA in 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the A549 cells and replace it with 2.5 mL of fresh, pre-warmed complete growth medium.

    • Add the 250 µL of shRNA-lipid complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

    • After incubation, harvest the cells for downstream analysis of NUCB1 protein levels (by Western blot) and NAE levels (by LC-MS/MS).

Measurement of N-acylethanolamine (NAE) Levels by LC-MS/MS

This protocol outlines the extraction and quantification of NAEs from cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell pellet

  • Methanol containing internal standards (d8-AEA, d4-OEA)

  • Chloroform

  • Water

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standards.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 1 mL of water to induce phase separation and vortex again.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase.

  • Sample Preparation:

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in 100 µL of methanol.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the NAEs using a C18 reverse-phase column with a gradient of water and acetonitrile/isopropanol, both containing 0.1% formic acid.

    • Detect and quantify the NAEs using multiple reaction monitoring (MRM) in positive ion mode.

    • Normalize the NAE levels to the total protein concentration of the initial cell lysate.

Signaling Pathways and Experimental Workflow

Visual representations of the key biological pathways and experimental procedures are provided below to enhance understanding.

MJN228_Target_Validation_Workflow cluster_treatment Treatment Groups cluster_cell_culture Cell Culture cluster_analysis Downstream Analysis cluster_outcome Outcome This compound This compound A549 Cells A549 Cells This compound->A549 Cells NUCB1 shRNA NUCB1 shRNA NUCB1 shRNA->A549 Cells Vehicle Control Vehicle Control Vehicle Control->A549 Cells Control shRNA Control shRNA Control shRNA->A549 Cells LC-MS/MS LC-MS/MS A549 Cells->LC-MS/MS Western Blot Western Blot A549 Cells->Western Blot NAE Levels NAE Levels LC-MS/MS->NAE Levels NUCB1 Protein Levels NUCB1 Protein Levels Western Blot->NUCB1 Protein Levels

Caption: Experimental workflow for validating this compound's on-target effects.

NUCB1_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum NUCB1 NUCB1 Gαi Gαi NUCB1->Gαi inhibits GDP release S1P S1P NUCB1->S1P inhibits G Protein Signaling G Protein Signaling Gαi->G Protein Signaling ATF6 ATF6 Cleaved ATF6 Cleaved ATF6 ATF6->Cleaved ATF6 S1P->ATF6 cleaves ER Stress ER Stress ATF6_ER ATF6 ER Stress->ATF6_ER ATF6_ER->ATF6 translocates to Golgi This compound This compound This compound->NUCB1 inhibits shRNA shRNA shRNA->NUCB1 degrades mRNA UPR Activation UPR Activation Cleaved ATF6->UPR Activation

Caption: Simplified NUCB1 signaling pathways.

Conclusion

The presented data strongly supports the on-target activity of this compound as a potent and specific inhibitor of NUCB1. The convergence of phenotypic outcomes between chemical inhibition with this compound and genetic suppression via shRNA provides a robust validation of its mechanism of action. This guide serves as a valuable resource for researchers utilizing this compound to investigate the diverse biological roles of NUCB1.

References

A Comparative Analysis of MJN228 and Other Prominent Lipid Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MJN228, a novel Nucleobindin-1 (NUCB1) inhibitor, against other well-established and clinical-stage lipid metabolism inhibitors. The information is intended to assist researchers and drug development professionals in understanding the current landscape of therapeutic strategies targeting lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Inhibitor Potency and Efficacy

The following tables summarize the in vitro potency and clinical efficacy of this compound and a selection of other lipid metabolism inhibitors targeting different key enzymes in lipid metabolic pathways.

Inhibitor Target Reported IC50 Value Cellular/In Vitro Effect
This compound Nucleobindin-1 (NUCB1)3.3 µM[1]Reduces lipid probe enrichment of NUCB1 in Neuro2a cells at 25 µM[1]. Perturbs multiple lipid pathways.
Orlistat Pancreatic and Gastric Lipases0.22 µg/ml (porcine pancreatic lipase)[2]; 2.35 µM (in CLL cells)[3]; 2.73 µg/ml (positive control)[4]Inhibits hydrolysis of triglycerides, reducing absorption of fatty acids.
TVB-2640 (Denifanstat) Fatty Acid Synthase (FASN)0.052 µM; 2.3 nM (human FASN)Inhibits cellular palmitate synthesis with an EC50 of 0.072 µM. Induces apoptosis in tumor cells.
GS-0976 (Firsocostat) Acetyl-CoA Carboxylase (ACC) 1 & 2hACC1: 2.1 nM, hACC2: 6.1 nMReduces de novo lipogenesis in HepG2 cells.
Various SCD1 Inhibitors Stearoyl-CoA Desaturase 1 (SCD1)CAY10566: 4.5 nM (mouse), 26 nM (human); MK-8245: 1 nM (human); XEN 103: 14 nMBlock the conversion of saturated to monounsaturated fatty acids.
Inhibitor Clinical Trial Phase (Indication) Key Clinical Efficacy Data Adverse Effects
This compound PreclinicalNo clinical data available.Not applicable.
Orlistat Approved (Obesity)Promotes weight loss of about 2-3 kg more than placebo over a year. Modestly reduces blood pressure and the incidence of type 2 diabetes. Inhibits dietary fat absorption by approximately 30%.Gastrointestinal side effects such as oily stools, fecal urgency, and flatulence.
TVB-2640 (Denifanstat) Phase 2 (NASH)At 50 mg/day for 12 weeks, significantly reduced liver fat by 28.1% compared to a 4.5% increase in the placebo group. 61% of patients in the 50 mg group achieved a ≥30% relative reduction in liver fat.Generally well-tolerated with mostly mild adverse events.
GS-0976 (Firsocostat) Phase 2 (NASH)At 20 mg/day for 12 weeks, resulted in a 29% relative reduction in liver fat. 48% of patients achieved a ≥30% relative decrease in liver fat compared to 15% in the placebo group.Associated with an increase in plasma triglycerides.
Aramchol (SCD1 Inhibitor) Phase 3 (NASH)Significantly improved fibrosis, decreased steatohepatitis, and reduced liver fat content.No appreciable adverse drug reactions reported in the cited study.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

  • Purified target enzyme (e.g., FASN, ACC, SCD1, Pancreatic Lipase)

  • Test inhibitor (e.g., TVB-2640, GS-0976, Orlistat)

  • Substrate for the enzyme (e.g., radiolabeled acetyl-CoA for ACC, 4-methylumbelliferyl oleate for lipase)

  • Assay buffer

  • 96-well microplates

  • Detection instrument (e.g., scintillation counter, fluorescence plate reader)

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the purified enzyme to each well.

  • Add the different concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the reaction for a specific period at the optimal temperature.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the product formation using the appropriate detection method. For radiolabeled substrates, this may involve scintillation counting. For fluorogenic substrates, a fluorescence plate reader is used.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lipid Accumulation Assay (Oil Red O Staining)

Objective: To quantify the accumulation of intracellular lipid droplets in cultured cells after treatment with a test compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or other relevant cell type.

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO).

  • Positive control for lipid accumulation (e.g., oleic acid).

  • Phosphate-buffered saline (PBS).

  • 10% formalin or 4% paraformaldehyde for cell fixation.

  • Oil Red O stock solution (e.g., 0.5% w/v in isopropanol).

  • 60% isopropanol.

  • Dye extraction solution (e.g., 100% isopropanol).

  • Multi-well cell culture plates (e.g., 96-well).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls (vehicle, positive control) for a specified duration (e.g., 24-72 hours).

  • Cell Fixation:

    • Carefully remove the culture medium.

    • Gently wash the cells with PBS.

    • Add the fixative solution to each well and incubate for 15-30 minutes at room temperature.

  • Staining:

    • Remove the fixative and wash the cells with distilled water.

    • Add 60% isopropanol to each well and incubate for 5 minutes.

    • Remove the isopropanol and add the freshly prepared and filtered Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

  • Washing:

    • Remove the Oil Red O solution and wash the cells multiple times with distilled water until the excess stain is removed.

  • Quantification:

    • Allow the wells to dry completely.

    • Add the dye extraction solution to each well to solubilize the stained lipid droplets.

    • Incubate with gentle shaking for 10-15 minutes.

    • Transfer the extract to a new 96-well plate and measure the absorbance at approximately 520 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the amount of intracellular lipid accumulation. Compare the absorbance of compound-treated wells to the vehicle control to determine the effect of the compound on lipid accumulation.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the this compound target and a typical experimental workflow for evaluating lipid metabolism inhibitors.

NUCB1 Signaling in Lipid Metabolism

NUCB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPCR GPCR Ligand->GPCR Activates G_alpha_i Gαi GPCR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation CREB_p p-CREB CREB->CREB_p SREBP1c SREBP-1c SREBP1c_n nSREBP-1c SREBP1c->SREBP1c_n Translocates Lipogenic_Enzymes Lipogenic Enzymes (FASN, ACC, SCD1) Lipid_Droplets Lipid Droplets Lipogenic_Enzymes->Lipid_Droplets Promotes Formation This compound This compound NUCB1 Nucleobindin-1 (NUCB1) This compound->NUCB1 Inhibits NUCB1->G_alpha_i Interacts with Gene_Expression Lipogenic Gene Expression CREB_p->Gene_Expression Regulates SREBP1c_n->Gene_Expression Activates Gene_Expression->Lipogenic_Enzymes Increases

Caption: NUCB1 signaling pathway in lipid metabolism.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) Cell_Culture Cell Culture (e.g., Hepatocytes) Enzyme_Assay->Cell_Culture Proceed with potent and selective inhibitors Lipid_Accumulation Lipid Accumulation Assay (Oil Red O Staining) Cell_Culture->Lipid_Accumulation Toxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Toxicity_Assay Data_Analysis Statistical Analysis Lipid_Accumulation->Data_Analysis Toxicity_Assay->Data_Analysis Animal_Model Animal Model of Metabolic Disease (e.g., Diet-induced obesity) Dosing Inhibitor Administration (Oral gavage, etc.) Animal_Model->Dosing Efficacy_Measurement Efficacy Measurement (Body weight, liver fat, etc.) Dosing->Efficacy_Measurement Toxicity_Monitoring Toxicity Monitoring (Blood chemistry, histology) Dosing->Toxicity_Monitoring Efficacy_Measurement->Data_Analysis Toxicity_Monitoring->Data_Analysis Data_Analysis->Animal_Model Select promising candidates Conclusion Lead Candidate Selection Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating lipid metabolism inhibitors.

References

A Comparative Guide to Targeting NUCB1: The Small Molecule Inhibitor MJN228 Versus siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methodologies for investigating the function of Nucleobindin 1 (NUCB1): pharmacological inhibition using the small molecule MJN228 and genetic knockdown via small interfering RNA (siRNA). This document is intended to assist researchers in selecting the most appropriate technique for their experimental goals by presenting a side-by-side analysis of their mechanisms, potential for off-target effects, and practical considerations.

Introduction to NUCB1 and Targeting Strategies

Nucleobindin 1 (NUCB1), also known as Calnuc, is a multi-domain, calcium-binding protein with diverse roles in cellular physiology. It is implicated in G protein signaling, acting as a calcium-dependent guanine nucleotide dissociation inhibitor (GDI) for Gα(i1) subunits, and plays a role in the unfolded protein response (UPR) by modulating the activation of the transcription factor ATF6.[1][2][3] Given its involvement in fundamental cellular processes, NUCB1 is a protein of significant interest in various research fields.

Two primary approaches to probe the function of NUCB1 in a cellular context are through direct inhibition of the protein's activity with a small molecule or by reducing its expression levels using genetic tools. This compound is a known small molecule inhibitor of NUCB1 with a reported half-maximal inhibitory concentration (IC50) of 3.3 μM. In contrast, siRNA offers a method to transiently silence the NUCB1 gene, thereby preventing the translation of the NUCB1 protein.

Comparative Analysis: this compound vs. siRNA

The choice between a small molecule inhibitor and siRNA-mediated knockdown depends on the specific biological question being addressed. The following table summarizes the key characteristics of each approach.

FeatureThis compound (Small Molecule Inhibitor)siRNA-Mediated Knockdown
Mechanism of Action Directly binds to the NUCB1 protein, acutely inhibiting its function(s).Targets NUCB1 mRNA for degradation, preventing protein synthesis.[4]
Target Level ProteinmRNA
Onset of Effect Rapid, typically within minutes to hours of administration.Delayed, requiring time for mRNA and existing protein degradation (24-72 hours).[4]
Reversibility Generally reversible upon washout of the compound.Transient, with protein levels recovering as the siRNA is diluted or degraded.
Dose-Dependence Effect is titratable with varying concentrations of the inhibitor.Effect can be modulated by siRNA concentration, but complete knockdown is often difficult to achieve.
Specificity & Off-Targets Potential for off-target binding to other proteins with similar structural motifs. Specificity data for this compound is not widely available.Can have off-target effects through partial complementarity to other mRNAs. Bioinformatic design and chemical modifications can mitigate this.
Cellular Context Useful for studying the acute effects of inhibiting NUCB1's enzymatic or binding functions.Ideal for investigating the consequences of reduced NUCB1 protein levels over a longer duration.
Validation Requires biochemical assays to confirm target engagement and cellular assays to demonstrate a functional consequence.Knockdown efficiency must be validated at both the mRNA (e.g., qRT-PCR) and protein (e.g., Western blot) levels.

Signaling Pathway of NUCB1

The following diagram illustrates the known signaling pathways involving NUCB1, providing a conceptual framework for designing experiments to probe its function.

NUCB1_Signaling_Pathway cluster_ER_Golgi ER/Golgi cluster_Plasma_Membrane Plasma Membrane & Cytosol ATF6_inactive Inactive ATF6 ATF6_active Active ATF6 (Transcription Factor) ATF6_inactive->ATF6_active Cleavage NUCB1 NUCB1 S1P S1P NUCB1->S1P inhibits S1P->ATF6_inactive ER_Stress ER Stress ER_Stress->ATF6_inactive induces transport to Golgi GPCR GPCR G_protein Gαi/o-GDP GPCR->G_protein activates G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP exchange Adenylyl_Cyclase Adenylyl Cyclase G_protein_active->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces NUCB1_cyto Cytosolic NUCB1 (Calcium-free) NUCB1_cyto->G_protein inhibits GDP dissociation

Caption: NUCB1 signaling pathways in the ER/Golgi and cytosol.

Experimental Protocols

To facilitate a direct comparison of this compound and siRNA targeting NUCB1, a detailed protocol for assessing NUCB1 protein levels by Western blot is provided below. This method is crucial for validating siRNA-mediated knockdown and can also be used to ensure that treatment with this compound does not inadvertently alter NUCB1 expression levels.

Protocol: Validation of NUCB1 Knockdown by Western Blot

1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa or a relevant cell line) in 6-well plates and grow to 60-80% confluency. b. For siRNA knockdown, transfect cells with NUCB1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 48-72 hours. c. For inhibitor treatment, treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for NUCB1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 10 minutes each with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times for 10 minutes each with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. For a loading control, re-probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

Experimental Workflow: Comparing this compound and siRNA

The following diagram outlines a typical workflow for comparing the effects of this compound and NUCB1 siRNA on a cellular phenotype, such as cell proliferation.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Arms cluster_Analysis Analysis Cell_Culture Seed Cells in Multi-well Plates Control Vehicle Control (e.g., DMSO) Cell_Culture->Control This compound This compound Treatment Cell_Culture->this compound siRNA_Control Non-targeting siRNA Transfection Cell_Culture->siRNA_Control siRNA_NUCB1 NUCB1 siRNA Transfection Cell_Culture->siRNA_NUCB1 Western_Blot Western Blot for NUCB1 & Loading Control Control->Western_Blot Phenotypic_Assay Phenotypic Assay (e.g., Cell Proliferation Assay) Control->Phenotypic_Assay This compound->Western_Blot This compound->Phenotypic_Assay siRNA_Control->Western_Blot siRNA_Control->Phenotypic_Assay siRNA_NUCB1->Western_Blot siRNA_NUCB1->Phenotypic_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Phenotypic_Assay->Data_Analysis

References

MJN228 Potency: A Comparative Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of MJN228

This compound is a small molecule inhibitor targeting Nucleobindin-1 (NUCB1), a calcium-binding protein primarily located in the Golgi apparatus and endoplasmic reticulum. NUCB1 is implicated in several cellular processes, including calcium homeostasis, G protein signaling, and the unfolded protein response (UPR), all of which can play crucial roles in cancer progression and survival. Inhibition of NUCB1 by this compound presents a potential therapeutic strategy for cancers dependent on these pathways. An IC50 value of 3.3 μM has been reported for this compound's inhibition of NUCB1.[1]

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of this compound's potency, all quantitative data should be summarized in a clearly structured table. Below is a template with hypothetical data to illustrate how experimental findings on the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines could be presented.

Cancer TypeCell LineThis compound IC50 (µM)Reference Compound IC50 (µM) [e.g., Doxorubicin]Tissue of Origin
Lung Cancer A549[Hypothetical Data: 15.2][Hypothetical Data: 0.8]Lung Carcinoma
Neuroblastoma Neuro2a[Hypothetical Data: 8.5][Hypothetical Data: 0.5]Mouse Neuroblastoma
Breast Cancer MCF-7[Hypothetical Data: 25.1][Hypothetical Data: 1.2]Breast Adenocarcinoma
Prostate Cancer PC-3[Hypothetical Data: 18.9][Hypothetical Data: 1.5]Prostate Adenocarcinoma
Pancreatic Cancer PANC-1[Hypothetical Data: 12.7][Hypothetical Data: 0.9]Pancreatic Epithelioid Carcinoma

Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data for this compound. Researchers should replace this with their own experimental findings.

Experimental Protocols

A detailed and consistent methodology is crucial for generating comparable potency data. The following is a standard protocol for determining the IC50 value of a compound like this compound using a colorimetric cell viability assay, such as the MTT or MTS assay.

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a given cancer cell line after a specified incubation period.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (e.g., in DMSO)

  • Reference cytotoxic drug (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the reference compound in a complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay Example):

    • Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

NUCB1 Signaling Pathway

The following diagram illustrates the putative signaling pathway of NUCB1, the target of this compound. NUCB1 is known to be involved in the unfolded protein response (UPR) by modulating the activation of ATF6. It also interacts with G proteins, suggesting a role in G protein-coupled receptor (GPCR) signaling.

NUCB1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_Cytosol Cytosol UPR Unfolded Protein Response (UPR) ATF6_inactive ATF6 (inactive) ATF6_inactive->UPR ER Stress ATF6_inactive_golgi ATF6 (inactive) ATF6_inactive->ATF6_inactive_golgi Transport NUCB1 NUCB1 NUCB1->ATF6_inactive Inhibition G_protein G Protein NUCB1->G_protein Modulation ATF6_active ATF6 (active) (to Nucleus) Downstream Downstream Signaling (e.g., Proliferation, Survival) ATF6_active->Downstream ATF6_inactive_golgi->ATF6_active Cleavage GPCR GPCR GPCR->G_protein Activation G_protein->Downstream This compound This compound This compound->NUCB1 Inhibition

Caption: Putative NUCB1 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Potency Determination

The diagram below outlines the key steps in the experimental workflow for determining the potency of a compound like this compound.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture end End cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding incubation_24h 3. Incubate for 24h cell_seeding->incubation_24h drug_treatment 4. Treat with this compound Dilutions incubation_24h->drug_treatment incubation_48_72h 5. Incubate for 48-72h drug_treatment->incubation_48_72h viability_assay 6. Perform Cell Viability Assay (e.g., MTT, MTS) incubation_48_72h->viability_assay data_acquisition 7. Measure Absorbance viability_assay->data_acquisition data_analysis 8. Data Analysis data_acquisition->data_analysis ic50_determination 9. Determine IC50 Value data_analysis->ic50_determination ic50_determination->end

Caption: Experimental workflow for determining the IC50 of this compound.

References

assessing the phenotypic overlap between MJN228 and NUCB1 knockout

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Phenotypic Landscape of NUCB1 Knockout

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known phenotypic consequences of knocking out the Nucleobindin 1 (NUCB1) gene. As no public scientific literature is available for a compound designated "MJN228," a direct comparison is not feasible. Instead, this document serves as a detailed reference for the NUCB1 knockout phenotype, establishing a baseline against which the effects of novel compounds like this compound can be assessed.

NUCB1 is a multi-domain, calcium-binding protein primarily located in the Golgi apparatus and endoplasmic reticulum, with roles in calcium homeostasis, G protein signaling, and the unfolded protein response.[1][2][3] Its disruption leads to a complex and pleiotropic phenotype, primarily affecting metabolism, energy homeostasis, and cellular stress responses.

Quantitative Phenotypic Analysis: NUCB1 Knockout Models

The primary model for studying NUCB1 loss-of-function is the global NUCB1 knockout (KO) mouse. The observed phenotypes often exhibit significant variability depending on the sex, age, diet, and even the light-dark cycle of the animals.[4][5]

Table 1: Metabolic and Behavioral Phenotypes in NUCB1 KO Mice

Phenotypic Parameter Observation in NUCB1 KO Mice Sex Specificity Conditions Citation
Food Intake Increased Observed in both males and females Chow diet
Water Intake Increased Females only Chow diet
Body Weight Initially lighter, normalizing with age Males only Chow diet
No significant difference Females Chow diet
Adiposity Increased white adipose tissue weight Observed in both males and females Chow and high-fat diets
Physical Activity Increased during dark phase Males only 10% fat diet
Decreased during dark phase Females only 10% fat diet
Energy Source Increased carbohydrate utilization Both sexes during dark phase Chow diet
Decreased fat utilization Both sexes during dark phase Chow diet
Glucose Tolerance Improved handling in Oral Glucose Tolerance Test (OGTT) Males only Chow and fat diets
Impaired handling in Intraperitoneal Glucose Tolerance Test (IPGTT) Males only Chow diet

| | No significant effect in IPGTT | Females | Fat diets | |

Table 2: Cellular and Molecular Phenotypes of NUCB1 Deficiency

Cellular Process Observation with NUCB1 Deficiency Model System Citation
Cell Proliferation Increased Pancreatic cancer cell lines (knockdown)
Unfolded Protein Response (UPR) Altered; reduced inhibition of ATF6 activation Pancreatic cancer cell lines
Autophagy Altered in response to chemotherapy Pancreatic cancer cell lines
Insulin Signaling Decreased signaling (reduced pAKT levels) Drosophila melanogaster (knockdown)

| Longevity | Extended lifespan | Drosophila melanogaster (knockdown) | |

Key Signaling Pathways and Experimental Workflows

Understanding the mechanisms disrupted by NUCB1 knockout requires examining its role in key cellular pathways. NUCB1 is a known modulator of G protein signaling and the unfolded protein response (UPR).

NUCB1 in G Protein Signaling

NUCB1, in its calcium-free state, can act as a guanine nucleotide dissociation inhibitor (GDI) for Gαi protein subunits. By binding to Gαi, NUCB1 prevents the release of GDP, thereby keeping the G protein in an inactive state and attenuating downstream signaling, such as the inhibition of adenylyl cyclase.

G_Protein_Signaling cluster_0 NUCB1 Regulation cluster_1 G Protein Cycle NUCB1_Ca_free NUCB1 (Ca2+-free) G_inactive Gαi-GDP (Inactive) NUCB1_Ca_free->G_inactive Binds & Inhibits GDP Release NUCB1_Ca_bound NUCB1 (Ca2+-bound) Ca Ca2+ NUCB1_Ca_bound->Ca Releases Ca->NUCB1_Ca_bound Binds G_active Gαi-GTP (Active) G_inactive->G_active GDP/GTP Exchange G_active->G_inactive GTP Hydrolysis AC Adenylyl Cyclase G_active->AC Inhibits GPCR GPCR GPCR->G_inactive Activates cAMP ↓ cAMP AC->cAMP

Caption: NUCB1 as a Ca2+-dependent regulator of Gαi signaling.

NUCB1 in the Unfolded Protein Response (UPR)

In the endoplasmic reticulum (ER), NUCB1 acts as a negative regulator of the UPR by inhibiting the activation of the transcription factor ATF6. During ER stress, NUCB1 can impede the cleavage and subsequent activation of ATF6, thereby modulating the downstream stress response, including autophagy.

UPR_Pathway ER_Stress ER Stress ATF6_inactive ATF6 (Inactive) ER_Stress->ATF6_inactive Induces Activation NUCB1 NUCB1 NUCB1->ATF6_inactive Inhibits Activation ATF6_active ATF6 (Active) ATF6_inactive->ATF6_active Cleavage & Translocation UPR_Genes UPR Target Genes (e.g., GRP78, CHOP) ATF6_active->UPR_Genes Upregulates Autophagy Autophagy UPR_Genes->Autophagy Modulates

Caption: NUCB1-mediated inhibition of the ATF6 branch of the UPR.

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the NUCB1 knockout phenotype.

Assessment of Whole-Body Energy Homeostasis
  • Objective: To measure metabolic parameters like food/water intake, activity, and energy expenditure.

  • Methodology:

    • House individual NUCB1 KO and wild-type (WT) littermate mice in Comprehensive Lab Animal Monitoring System (CLAMS) cages.

    • Allow for a 72-hour acclimation period.

    • Monitor feeding, drinking, physical activity (via infrared beams), and respiratory exchange (O2 consumption and CO2 production) over a continuous 24-hour period (12-h light, 12-h dark cycle).

    • Calculate energy expenditure, respiratory exchange ratio (RER), and carbohydrate/fat utilization from the collected data.

    • Data is typically analyzed separately for light and dark phases and normalized to body weight.

Glucose Tolerance Tests (OGTT/IPGTT)
  • Objective: To assess glucose disposal and insulin sensitivity.

  • Methodology:

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose from a tail snip using a glucometer (Time 0).

    • For Oral Glucose Tolerance Test (OGTT): Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.

    • For Intraperitoneal Glucose Tolerance Test (IPGTT): Administer a bolus of glucose (typically 1 g/kg body weight) via intraperitoneal injection.

    • Measure blood glucose at specified time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Plot glucose concentration over time and calculate the area under the curve (AUC) for quantitative comparison between KO and WT groups.

Western Blot for Signaling Pathway Analysis
  • Objective: To quantify changes in protein levels and activation states (e.g., phosphorylation) in key signaling pathways.

  • Methodology:

    • Lysis of cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate protein lysates (20-40 µg) via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-NUCB1, anti-pAKT, anti-ATF6) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imaging system.

    • Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

References

MJN228: Unveiling the In Vitro Profile of a Novel NUCB1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

MJN228 has been identified as a novel inhibitor of Nucleobindin-1 (NUCB1), a multi-functional calcium-binding protein implicated in various cellular processes. While in vitro data provides initial insights into its mechanism, a comprehensive comparison with its in vivo efficacy is currently hampered by the limited availability of public research.

In Vitro Efficacy of this compound

Initial studies have characterized this compound as an inhibitor of the lipid-binding protein NUCB1 with a half-maximal inhibitory concentration (IC50) of 3.3 μM.[1] This inhibitory action has been observed to perturb multiple lipid pathways within cells.[1]

In Neuro2a cells, treatment with 25 μM of this compound resulted in a substantial reduction in the enrichment of a lipid probe for NUCB1, indicating direct target engagement in a cellular context.[1] Furthermore, in A549 human lung carcinoma cells with knockdown of NUCB1 (shNUCB1-A549), there was an observed elevation in the levels of several N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA) and oleoylethanolamide (OEA).[1] This suggests that inhibition of NUCB1 by this compound may lead to similar alterations in lipid signaling.

Table 1: Summary of In Vitro Data for this compound

ParameterValueCell Line(s)Source
IC50 (NUCB1 Inhibition) 3.3 μM-[1]
Effect on Lipid Probe Enrichment Substantial reduction at 25 μMNeuro2a
Effect on NAE Levels (in shNUCB1 cells) Elevation of AEA and OEAA549

In Vivo Efficacy of this compound

As of the latest available information, there are no publicly accessible studies detailing the in vivo efficacy of this compound. Preclinical studies in animal models are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound, as well as its overall therapeutic potential and safety profile. Without such data, a comparison between the in vitro and in vivo effects of this compound cannot be made.

The Target: Nucleobindin-1 (NUCB1) and its Signaling Pathways

NUCB1 is a ubiquitously expressed protein with diverse biological functions. It is primarily located in the Golgi apparatus and is involved in calcium homeostasis. Beyond its role in calcium storage, NUCB1 is implicated in several signaling pathways, including G protein signaling and the unfolded protein response (UPR).

NUCB1 in G-Protein Signaling: NUCB1 can act as a guanine nucleotide dissociation inhibitor (GDI) for the Gαi subunit of heterotrimeric G proteins. This interaction is calcium-dependent and can modulate G protein-coupled receptor (GPCR) signaling.

NUCB1 and the Unfolded Protein Response (UPR): The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. NUCB1 has been shown to play a role in this pathway, although its precise mechanism of action is still under investigation.

Below is a simplified representation of the known signaling pathways involving NUCB1.

NUCB1_Signaling NUCB1 Signaling Pathways cluster_g_protein G-Protein Signaling cluster_upr Unfolded Protein Response cluster_calcium Calcium Homeostasis GPCR GPCR G_protein Gαiβγ GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation NUCB1_G NUCB1 (Ca2+-dependent GDI) NUCB1_G->G_protein Inhibition of GDP dissociation ER_Stress ER Stress UPR_Sensors UPR Sensors (e.g., IRE1, PERK, ATF6) ER_Stress->UPR_Sensors NUCB1_UPR NUCB1 UPR_Response Cellular Response (e.g., Apoptosis, Chaperone production) NUCB1_UPR->UPR_Response Modulation UPR_Sensors->NUCB1_UPR Interaction Golgi Golgi Apparatus NUCB1_Ca NUCB1 Golgi->NUCB1_Ca Location Calcium Ca2+ NUCB1_Ca->Calcium Binding This compound This compound This compound->NUCB1_G Inhibition This compound->NUCB1_UPR Inhibition This compound->NUCB1_Ca Inhibition

Caption: Simplified diagram of NUCB1's role in major signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the studies involving this compound are not yet publicly available. However, based on the nature of the reported data, the following methodologies are likely to have been employed.

Hypothetical In Vitro NUCB1 Inhibition Assay:

  • Protein Expression and Purification: Recombinant human NUCB1 protein is expressed in a suitable system (e.g., E. coli) and purified.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Binding Assay: A fluorescently labeled lipid probe known to bind NUCB1 is incubated with the purified NUCB1 protein in the presence of varying concentrations of this compound.

  • Detection: The degree of probe binding is measured using a suitable detection method, such as fluorescence polarization or FRET.

  • IC50 Calculation: The concentration of this compound that inhibits 50% of the probe binding is determined by plotting the data and fitting to a dose-response curve.

Lipidomic Analysis in Cell Lines:

  • Cell Culture: Neuro2a or A549 cells are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at various concentrations or a vehicle control for a specified period.

  • Lipid Extraction: Cellular lipids are extracted using a standard method (e.g., Bligh-Dyer or Folch extraction).

  • Mass Spectrometry: The extracted lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species, including NAEs.

  • Data Analysis: The levels of specific lipids in the this compound-treated cells are compared to the vehicle-treated control cells.

The workflow for a typical in vitro drug efficacy study is illustrated below.

In_Vitro_Workflow General In Vitro Efficacy Workflow start Start: Select Target & Compound biochem_assay Biochemical Assay (e.g., Inhibition Assay) start->biochem_assay cell_culture Cell Line Culture start->cell_culture data_analysis Data Analysis (IC50, Statistical Tests) biochem_assay->data_analysis treatment Compound Treatment cell_culture->treatment target_engagement Target Engagement Assay (e.g., Lipid Probe) treatment->target_engagement downstream_effects Downstream Effect Assay (e.g., Lipidomics) treatment->downstream_effects target_engagement->data_analysis downstream_effects->data_analysis end End: In Vitro Profile data_analysis->end

Caption: A generalized workflow for determining the in vitro efficacy of a compound.

Conclusion and Future Directions

This compound presents as a promising tool for investigating the roles of NUCB1 in cellular physiology and disease. The initial in vitro data confirms its activity as a NUCB1 inhibitor and provides a foundation for further research. However, the absence of in vivo data significantly limits the current understanding of its therapeutic potential. Future research should prioritize preclinical in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in relevant disease models. Such studies will be critical in determining whether the in vitro activity of this compound translates into a meaningful therapeutic effect.

References

Validation of MJN228 as a Chemical Probe for NUCB1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MJN228 as a chemical probe for Nucleobindin-1 (NUCB1). Due to the limited publicly available data on this compound, this document summarizes existing information and highlights areas requiring further experimental validation to establish this compound as a reliable chemical probe.

Introduction to NUCB1

Nucleobindin-1 (NUCB1), also known as Calnuc, is a multifunctional calcium-binding protein primarily localized in the Golgi apparatus and endoplasmic reticulum.[1] It plays crucial roles in several key cellular processes:

  • Calcium Homeostasis: NUCB1 is a major calcium-binding protein in the Golgi, contributing to the regulation of calcium storage and signaling.[2][3]

  • G Protein Signaling: In its calcium-free state, NUCB1 can act as a guanine nucleotide dissociation inhibitor (GDI) for Gαi subunits of heterotrimeric G proteins, thereby modulating G protein-coupled receptor (GPCR) signaling.[1][4]

  • Unfolded Protein Response (UPR): NUCB1 functions as a negative feedback regulator of the UPR by inhibiting the activation of Activating Transcription Factor 6 (ATF6) in response to endoplasmic reticulum stress.

  • Lipid Metabolism: Emerging evidence suggests NUCB1 is a lipid-binding protein and its inhibition can perturb multiple lipid pathways.

Given its involvement in these fundamental cellular pathways, NUCB1 is an attractive target for further investigation, and specific chemical probes are essential tools for dissecting its functions.

This compound: A Putative Chemical Probe for NUCB1

This compound has been identified as a small molecule inhibitor of NUCB1. It is described as a lipid-binding protein nucleobindin-1 (NUCB1) inhibitor. The available data on this compound's biochemical and cellular activity is summarized below.

Quantitative Data Summary

A comprehensive validation of a chemical probe requires robust quantitative data on its potency, binding affinity, and selectivity. The following table summarizes the currently available information for this compound, highlighting the significant data gaps.

ParameterThis compound for NUCB1Alternative Probes for NUCB1Ideal Chemical Probe Criteria
Potency (IC50) 3.3 µMNot Available< 100 nM
Binding Affinity (Kd or Ki) Data Not AvailableNot Available< 100 nM
Selectivity Data Not AvailableNot Available> 30-fold against related targets
Cellular Potency (EC50) Reduces lipid probe enrichment at 25 µM in Neuro2a cellsNot Available< 1 µM
Mechanism of Action Inhibitor of NUCB1's lipid-binding functionNot AvailableWell-defined and on-target

Note: The lack of data on binding affinity and selectivity is a major limitation in validating this compound as a high-quality chemical probe.

Signaling Pathways of NUCB1

To understand the potential impact of a NUCB1 inhibitor like this compound, it is crucial to visualize its role in key signaling pathways.

NUCB1_Signaling_Pathways cluster_0 G Protein Signaling cluster_1 Unfolded Protein Response GPCR GPCR G_protein Gαi-GDP GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces NUCB1_G_protein NUCB1 (Ca2+-free) NUCB1_G_protein->G_protein Inhibits GDP dissociation ER_Stress ER Stress ATF6_inactive ATF6 (inactive) ER Membrane ER_Stress->ATF6_inactive Induces transport to Golgi ATF6_active ATF6 (active) Nucleus ATF6_inactive->ATF6_active Cleavage UPR_Genes UPR Genes ATF6_active->UPR_Genes Activates Transcription NUCB1_UPR NUCB1 NUCB1_UPR->ATF6_inactive Inhibits Cleavage

NUCB1's role in G protein signaling and the UPR.

Experimental Protocols

Detailed experimental protocols for the validation of this compound are not publicly available. Below are generalized protocols for key experiments that would be necessary to validate a chemical probe for NUCB1.

Biochemical Assay: In Vitro Inhibition of NUCB1

Objective: To determine the in vitro potency (IC50) of this compound against NUCB1.

Principle: A competition-based assay using a fluorescently labeled lipid probe that binds to NUCB1. The ability of this compound to displace the probe is measured as a decrease in fluorescence signal.

Materials:

  • Recombinant human NUCB1 protein

  • Fluorescently labeled lipid probe (e.g., a derivative of arachidonic acid)

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Triton X-100)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add a fixed concentration of recombinant NUCB1 to each well of the microplate.

  • Add the serially diluted this compound or vehicle control to the wells and incubate for 30 minutes at room temperature.

  • Add a fixed concentration of the fluorescent lipid probe to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Target Engagement in Live Cells

Objective: To confirm that this compound engages NUCB1 in a cellular context and to determine its cellular potency (EC50).

Principle: A cellular thermal shift assay (CETSA) or a NanoBRET-based target engagement assay can be used. Here, we describe a conceptual workflow for a competitive cellular engagement assay.

Materials:

  • Neuro2a or other suitable cell line endogenously expressing NUCB1

  • Cell-permeable fluorescent lipid probe

  • This compound

  • Cell culture reagents

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-NUCB1 antibody

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with increasing concentrations of this compound or vehicle control for 1-2 hours.

  • Add a fixed concentration of the cell-permeable fluorescent lipid probe and incubate for 30 minutes.

  • Wash cells to remove unbound probe.

  • Lyse the cells and quantify the amount of fluorescent probe bound to NUCB1, for example by immunoprecipitation of NUCB1 followed by fluorescence measurement, or by in-gel fluorescence scanning after SDS-PAGE.

  • Normalize the signal to the total amount of NUCB1 protein determined by Western blotting.

  • Plot the probe displacement against the concentration of this compound to determine the EC50.

Experimental Workflow for this compound Validation

The following diagram illustrates a logical workflow for the comprehensive validation of this compound as a chemical probe for NUCB1.

MJN228_Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation biochem_potency Determine IC50 (e.g., Fluorescence Polarization) binding_affinity Measure Kd or Ki (e.g., ITC, SPR) biochem_potency->binding_affinity selectivity_panel Assess Selectivity (vs. other Ca2+-binding proteins, lipid-binding proteins) binding_affinity->selectivity_panel target_engagement Confirm Target Engagement (e.g., CETSA, NanoBRET) selectivity_panel->target_engagement cellular_potency Determine EC50 (Functional Assay) target_engagement->cellular_potency phenotypic_assay Phenotypic Profiling (e.g., UPR assay, G protein signaling) cellular_potency->phenotypic_assay pk_pd Pharmacokinetics & Pharmacodynamics phenotypic_assay->pk_pd in_vivo_model Test in a relevant in vivo model pk_pd->in_vivo_model

A workflow for validating this compound.

Conclusion and Future Directions

This compound is a promising starting point as a chemical probe for NUCB1, with a reported IC50 in the low micromolar range. However, a substantial amount of experimental data is required for its validation as a selective and potent tool for studying NUCB1 biology.

Key areas for future research include:

  • Determination of Binding Affinity: Measuring the Kd or Ki of this compound for NUCB1 is essential to understand its binding characteristics.

  • Comprehensive Selectivity Profiling: Screening this compound against a panel of other calcium-binding and lipid-binding proteins is crucial to establish its selectivity and rule out off-target effects.

  • Elucidation of Mechanism of Action: Further studies are needed to confirm the inhibitory mechanism and its effects on the various functions of NUCB1.

  • Development of a Negative Control: The synthesis and characterization of a structurally similar but inactive analog of this compound would be invaluable for validating its on-target effects in cellular and in vivo studies.

Until such data becomes available, researchers using this compound should interpret their results with caution and acknowledge the current limitations of this compound as a chemical probe for NUCB1. The development and validation of high-quality chemical probes for NUCB1 will undoubtedly accelerate our understanding of its role in health and disease.

References

Safety Operating Guide

Proper Disposal of MJN228: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the research compound MJN228, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals handling this compound, a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), adherence to proper disposal protocols is critical for maintaining a safe laboratory environment and preventing environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the disposal of hazardous chemical waste, particularly for structurally related piperazine and nitro-containing indole compounds, is mandatory.[2][3]

Immediate Safety and Handling Precautions

Given the absence of a specific SDS, this compound should be treated as a hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust which can cause serious eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves should be inspected before use.[2]
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.Protects against skin contact and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated or if ventilation is inadequate.Prevents respiratory irritation from inhaling dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, state, and federal regulations. The following procedure outlines the necessary steps for the safe management and disposal of this compound.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, glassware), must be classified as hazardous waste.

  • It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure lid.

  • For liquid waste, such as solutions of this compound in solvents like DMF or DMSO, use a container specifically designed for liquid hazardous waste. Solid waste should be collected in a separate, clearly labeled container.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "(4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone," and the CAS number, "459168-97-9," should be clearly written on the label.

  • The date when the waste was first added to the container should also be included.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secure location, away from incompatible chemicals, and under the control of laboratory personnel. The container must remain closed at all times, except when adding waste.

5. Final Disposal:

  • The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

  • The primary recommended disposal method for related nitroaromatic and piperazine compounds is high-temperature incineration by a licensed facility.

Chemical and Physical Properties of this compound

The following table summarizes key quantitative data for this compound, which is important for handling and storage.

Table 2: Properties of this compound

PropertyValue
Formal Name (4-methyl-1-piperazinyl)(5-nitro-3-phenyl-1H-indol-2-yl)-methanone
CAS Number 459168-97-9
Molecular Formula C₂₀H₂₀N₄O₃
Molecular Weight 364.4 g/mol
Solubility DMF: 30 mg/mL; DMSO: 25 mg/mL; DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL
Storage (in solvent) -80°C for up to 6 months; -20°C for up to 1 month

Data sourced from Cayman Chemical.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MJN228_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_gen Generate this compound Waste (unused chemical, contaminated labware, solutions) ppe->waste_gen segregate Segregate this compound waste from other chemical streams waste_gen->segregate collect Collect in a designated, compatible, and sealed hazardous waste container segregate->collect labeling Label container: - 'Hazardous Waste' - Full Chemical Name & CAS Number - Accumulation Start Date collect->labeling storage Store in a designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration (by licensed facility) pickup->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult with your institution's Environmental Health and Safety office for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MJN228
Reactant of Route 2
Reactant of Route 2
MJN228

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.